molecular formula C12H16N2O4S B1604730 N-cyclohexyl-2-nitrobenzenesulfonamide CAS No. 77516-53-1

N-cyclohexyl-2-nitrobenzenesulfonamide

Cat. No.: B1604730
CAS No.: 77516-53-1
M. Wt: 284.33 g/mol
InChI Key: MLDBPBAIRZLOJF-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-nitrobenzenesulfonamide (CAS 77516-53-1) is a specialized organic building block belonging to the sulfamide class, with a molecular formula of C 12 H 16 N 2 O 4 S and a molecular weight of 284.33 g/mol . This compound is characterized by its nitrobenzenesulfonamide (o-Nosyl or Ns) group, a functional moiety of significant value in synthetic organic chemistry. Its primary research application is as a protecting group for amines in multi-step synthesis. The 2-nitrobenzenesulfonamide group can be installed onto a primary amine, effectively shielding it during subsequent reactions, and is then cleanly removed under mild conditions using thiolates, allowing for high-yielding and selective synthetic routes . Beyond its role as a robust protecting group, this compound serves as a key precursor for the synthesis of more complex molecules. The cyclohexyl group provides steric bulk and influences the compound's lipophilicity, as indicated by a computed XLogP3 value of 2.6 . The molecule features multiple sites for further functionalization, including the electron-deficient aromatic ring and the secondary sulfonamide nitrogen, making it a versatile intermediate for constructing chemical libraries or more advanced target structures. It is offered in various quantities for laboratory use, with available batch-specific documentation . This product is intended for research purposes as a chemical building block and is strictly for laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDBPBAIRZLOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998713
Record name N-Cyclohexyl-2-nitrobenzene-1-sulfonamide
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Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

77516-53-1
Record name N-Cyclohexyl-2-nitrobenzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-2-nitrobenzenesulphonamide
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Record name N-Cyclohexyl-2-nitrobenzene-1-sulfonamide
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Record name N-cyclohexyl-2-nitrobenzenesulphonamide
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Foundational & Exploratory

chemical structure and properties of N-cyclohexyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: N-Cyclohexyl-2-nitrobenzenesulfonamide

Part 1: Introduction & Significance

This compound (CAS: 77516-53-1) is a specialized sulfonamide intermediate primarily utilized in organic synthesis as a protected and activated form of cyclohexylamine.[1] It serves as a textbook model for the Fukuyama Amine Synthesis , a powerful methodology for synthesizing secondary amines and polyamines.[1]

Unlike stable sulfonamides used in medicinal chemistry (e.g., antibacterials), this compound is designed for reactivity . The electron-withdrawing 2-nitro group on the benzenesulfonyl moiety renders the sulfonamide nitrogen sufficiently acidic (


) to undergo smooth alkylation under Mitsunobu conditions or with alkyl halides.[1] Crucially, the 2-nitrobenzenesulfonyl (nosyl or Ns) group can be removed under mild conditions using thiophenol or mercaptoacetic acid, releasing the secondary amine without affecting other sensitive functional groups.[1]

This guide details the physicochemical properties, synthesis protocols, and mechanistic reactivity profile of this compound, providing researchers with the data needed to utilize it as a building block in complex molecule synthesis.[1]

Part 2: Chemical Structure & Properties

The compound consists of a cyclohexyl amine core protected by a 2-nitrobenzenesulfonyl (ortho-nosyl) group.[1] The steric bulk of the cyclohexyl ring combined with the electron-poor aromatic ring defines its solubility and crystallization behavior.[1]

Physicochemical Data Table
PropertyValueNotes
IUPAC Name This compound
CAS Registry Number 77516-53-1 Verified in supplier catalogs (e.g., BLDpharm, ChemicalBook).[1]
Molecular Formula

Molecular Weight 284.33 g/mol
Physical State SolidTypically crystalline powder.
Appearance Light yellow to whiteColor intensity varies with purity (nitro compounds often yellow).[1][2]
Melting Point 85 – 88 °C Sharp melting point indicates high crystallinity.[1]
Solubility Soluble in DCM, EtOAc, DMF, DMSO.Low solubility in water and hexanes.[1]
Acidity (

)
~9.5 – 10.5 (Sulfonamide NH)Acidic enough for deprotonation by weak bases (

, Mitsunobu).

Part 3: Synthesis Protocol

The synthesis follows a standard Schotten-Baumann-type sulfonylation under anhydrous conditions.[1] The following protocol ensures high yield and purity by minimizing hydrolysis of the sulfonyl chloride.

Reagents
  • Cyclohexylamine (1.0 equiv)

  • 2-Nitrobenzenesulfonyl chloride (2-NsCl) (1.1 equiv)[1][3]

  • Triethylamine (

    
    )  or Pyridine  (1.2 – 1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous, solvent)

Step-by-Step Methodology
  • Preparation : Flame-dry a round-bottom flask and purge with nitrogen (

    
    ). Add anhydrous DCM (approx.[1] 0.2 M concentration relative to amine).[1]
    
  • Amine Addition : Add cyclohexylamine (1.0 equiv) and triethylamine (1.5 equiv) to the flask. Cool the mixture to 0 °C using an ice bath.

  • Sulfonylation : Dissolve 2-nitrobenzenesulfonyl chloride (1.1 equiv) in a minimal amount of DCM.[1] Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Note: Slow addition prevents exotherms and localized concentration of the electrophile.[1]

  • Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) until the amine starting material is consumed.[1]

  • Workup :

    • Dilute with DCM.[1]

    • Wash with 1M HCl (to remove excess pyridine/amine).[1]

    • Wash with saturated

      
        (to remove potential sulfonic acid byproducts).[1]
      
    • Wash with brine.[1][3]

  • Purification : Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from EtOAc/Hexanes or purify via silica gel chromatography to obtain the light yellow solid (Yield >90%).
    

Part 4: Reactivity Profile & Mechanism

The utility of this compound lies in its role within the Fukuyama Amine Synthesis cycle.[1] The 2-nitro group activates the sulfonamide for alkylation and subsequently facilitates deprotection via a Meisenheimer complex.[1]

Mechanism Visualization (Graphviz)

FukuyamaCycle cluster_0 Start Cyclohexylamine (Primary Amine) Nosyl N-Cyclohexyl-2-nitro- benzenesulfonamide (Protected/Activated) Start->Nosyl Alkylated N-Alkyl-N-cyclohexyl- 2-nitrobenzenesulfonamide (Tertiary Sulfonamide) Nosyl->Alkylated Product N-Alkylcyclohexylamine (Secondary Amine) Alkylated->Product Step1 2-NsCl, Base (Protection) Step2 R-OH, DEAD, PPh3 (Mitsunobu) OR R-X, K2CO3 Step3 PhSH, K2CO3 (Deprotection)

Caption: The Fukuyama Amine Synthesis cycle. The 2-nitrobenzenesulfonamide intermediate (Red) allows for mono-alkylation (Yellow) and subsequent mild deprotection (Green).[1]

Key Reactions
  • N-Alkylation (Mitsunobu Conditions) :

    • The sulfonamide proton is acidic (

      
      ).[1]
      
    • Protocol : React with an alcohol (R-OH), Triphenylphosphine (

      
      ), and DEAD/DIAD in THF.
      
    • Outcome : Formation of the N,N-disubstituted sulfonamide.[1] This is superior to direct amine alkylation, which often leads to over-alkylation.[1]

  • Deprotection (Thiolysis) :

    • Reagents : Thiophenol (

      
      ) and 
      
      
      
      in DMF or
      
      
      .[1]
    • Mechanism : The thiolate anion attacks the aromatic ring at the position ortho to the nitro group (or ipso to the sulfur), forming a Meisenheimer complex.[1] This complex collapses to release

      
       and the free secondary amine.[1]
      
    • Advantage : Unlike tosyl groups (which require harsh acid/reduction), nosyl groups are removed under mild, basic conditions compatible with peptides and acetals.

Part 5: Applications in Drug Discovery

  • Synthesis of Secondary Amines :

    • Direct alkylation of cyclohexylamine often yields a mixture of primary, secondary, and tertiary amines. Using this compound ensures exclusive mono-alkylation , yielding pure secondary amines after deprotection.[1]

  • Polyamine Synthesis :

    • The nosyl strategy is critical in synthesizing polyamine natural products (e.g., spider toxins, spermidine analogs). The cyclohexyl group can serve as a lipophilic cap or a structural mimic in these scaffolds.[1]

  • Solid-Phase Synthesis :

    • This sulfonamide linker is stable to TFA (used in Boc deprotection) and piperidine (used in Fmoc deprotection), making it orthogonal to standard peptide synthesis protecting groups.

Part 6: Safety & Handling

  • Hazards :

    • Skin/Eye Irritant : Sulfonamides can cause sensitization.[1][4] Wear nitrile gloves and safety glasses.[1]

    • Sulfonyl Chlorides : The starting material (2-NsCl) is corrosive and lachrymatory.[1] Handle in a fume hood.

  • Storage : Store the solid sulfonamide in a cool, dry place. It is stable at room temperature but should be kept away from strong oxidizers.[1]

  • Disposal : Dispose of thiophenol waste (from deprotection) in dedicated hazardous waste streams due to stench and toxicity.[1]

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373–6374. Link

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.[1] Chemical Communications, (4), 353–359. Link

  • Wataru, K., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine.[1] Organic Syntheses, 79, 186. Link

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 138510, 2-Nitrobenzenesulfonamide. Link (Reference for Nosyl group properties).[1]

Sources

An In-Depth Technical Guide to N-Cyclohexyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexyl-2-nitrobenzenesulfonamide, a distinct molecule within the broader class of nitrobenzenesulfonamides, presents a compelling scaffold for research and development in medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and explores its potential biological activities based on the established profiles of structurally related compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document consolidates available information and provides theoretical frameworks and experimental protocols to empower researchers in their investigations.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a cyclohexyl group appended to the nitrogen atom of a 2-nitrobenzenesulfonamide core. The presence of the electron-withdrawing nitro group on the benzene ring, ortho to the sulfonamide linkage, significantly influences the molecule's electronic properties and potential reactivity.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 77516-53-1[1]
Molecular Formula C₁₂H₁₆N₂O₄SCalculated
Molecular Weight 284.33 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature

Synonyms:

While no extensive list of synonyms is readily available, based on related compounds, potential synonyms could include:

  • 2-Nitro-N-cyclohexylbenzenesulfonamide

  • Benzenesulfonamide, N-cyclohexyl-2-nitro-

Physicochemical Properties:

Direct experimental data for this compound is not widely published. However, based on supplier information and the properties of analogous compounds, the following can be inferred:

Table 2: Physicochemical Properties

PropertyValue/DescriptionSource/Rationale
Physical Form Powder[1]
Purity Typically ≥96%[1]
Solubility Moderate in organic solvents, low in water.[1]
Storage Sealed, ventilated container; cool and dry recommended.[1]
Shelf Life Approximately 1 year under recommended conditions.[1]

Synthesis of this compound

A standard and reliable method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. In the case of this compound, the logical precursors are 2-nitrobenzenesulfonyl chloride and cyclohexylamine.

General Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

Synthesis_Pathway 2-Nitrobenzenesulfonyl_Chloride 2-Nitrobenzenesulfonyl Chloride Reaction + 2-Nitrobenzenesulfonyl_Chloride->Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction Product This compound Reaction->Product

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol based on standard procedures for sulfonamide synthesis. Researchers should optimize conditions as necessary.

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Cyclohexylamine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et₃N) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of cyclohexylamine (1.1 equivalents) at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Applications in Drug Development

While direct biological data for this compound is scarce, the broader class of nitrobenzenesulfonamides has demonstrated significant potential in medicinal chemistry.[2] These compounds are explored for a range of therapeutic applications, primarily centered around anticancer and antimicrobial activities.

Anticancer Potential

The sulfonamide moiety is a well-established pharmacophore in the design of anticancer agents.[3] Derivatives of benzenesulfonamide have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor progression such as carbonic anhydrases and protein kinases.[3] The presence of the nitro group can further enhance these activities or introduce novel mechanisms of action. For instance, some nitroaromatic compounds have been investigated for their ability to act as bioreductive prodrugs, which are selectively activated in the hypoxic environment of solid tumors.

Antimicrobial Properties

The foundational discovery of sulfonamide "sulfa" drugs as antibacterial agents highlights the inherent antimicrobial potential of this chemical class.[4] While the primary mechanism of action for classic sulfa drugs is the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria, newer sulfonamide derivatives may exhibit different or multiple mechanisms. A study on novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids showed promising in vitro activity against Mycobacterium tuberculosis.[1] It was noted that 2,4-dinitrobenzenesulfonamide derivatives were generally more potent than the corresponding 2- or 4-nitro derivatives.[1]

Postulated Mechanism of Action

The mechanism of action for this compound has not been experimentally elucidated. However, based on the activities of related compounds, several hypotheses can be proposed.

Mechanism_of_Action cluster_Anticancer Anticancer Mechanisms cluster_Antimicrobial Antimicrobial Mechanisms Enzyme_Inhibition Enzyme Inhibition (e.g., Carbonic Anhydrase, Protein Kinases) Bioreductive_Activation Bioreductive Activation in Hypoxic Tumor Cells Folate_Synthesis_Inhibition Folate Synthesis Inhibition (Dihydropteroate Synthase) Other_Targets Inhibition of Other Essential Bacterial Enzymes Compound This compound Compound->Enzyme_Inhibition Potential Compound->Bioreductive_Activation Potential Compound->Folate_Synthesis_Inhibition Possible Compound->Other_Targets Possible

Caption: Potential mechanisms of action for this compound.

Analytical and Spectroscopic Characterization

Thorough characterization is crucial to confirm the identity and purity of synthesized this compound. The following techniques are recommended:

Table 3: Analytical Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the cyclohexyl protons (aliphatic region), aromatic protons on the nitrobenzene ring, and the N-H proton of the sulfonamide.
¹³C NMR Resonances for the carbon atoms of the cyclohexyl ring, the aromatic carbons (with shifts influenced by the nitro and sulfonamide groups), and potentially a carbonyl carbon if impurities are present.
FT-IR Characteristic absorption bands for N-H stretching, S=O stretching (asymmetric and symmetric), C-H stretching (aliphatic and aromatic), and N-O stretching of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of 284.33 g/mol , along with characteristic fragmentation patterns.
HPLC A single major peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used.

Conclusion and Future Directions

This compound represents a molecule of interest at the intersection of synthetic chemistry and drug discovery. While specific biological data is currently lacking, the well-documented activities of the broader nitrobenzenesulfonamide class provide a strong rationale for its investigation as a potential anticancer and antimicrobial agent. This guide offers a foundational framework for researchers, detailing its chemical identity, a robust synthesis protocol, and outlining potential avenues for biological evaluation and mechanistic studies. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

  • National Analytical Corporation - Chemical Division. N-cyclohexyl-2- Nitrobenzenesulfonamide. Tradeindia.
  • BenchChem. The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development. 2025.
  • Guidechem. N-Cyclohexyl-4-nitrobenzenesulfonaMide, 97% 52374-26-2 wiki.
  • Haider, S., et al. (2009). N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3102.
  • BenchChem. The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development. 2025.
  • PubChem. 2-Nitrobenzenesulfonamide.
  • Haider, S., et al. (2009). N-Cyclohexyl-N-propylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3165.
  • Majumder, S., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2187.
  • Chem-Impex. 2-Nitrobenzenesulfonamide.
  • ResearchGate. Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide.
  • Drug Discovery News. (2025, November 7).
  • Smolecule. Buy N-cyclohexyl-2-nitrobenzamide | 1780-21-8.
  • Siddiqui, H. L., et al. (2008). 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398.
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
  • Google Patents. (2017). CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.
  • ChemicalBook.
  • The Good Scents Company. strawberry glycidate 1 (aldehyde C-16 (so-called))
  • El-Sayed, M. A. A., et al. (2023). Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies. Scientific Reports, 13(1), 1475.
  • NIST. N-cyclohexyl-2-benzothiazole sulfonamide.
  • Journal of the Chemical Society, Perkin Transactions 2. (1993). N.m.r.
  • Maestre, B., et al. (2021). Antimicrobial Activity of the Circular Bacteriocin AS-48 against Clinical Multidrug-Resistant Staphylococcus aureus. Antibiotics, 10(8), 925.
  • Kar, P., et al. (2024). Toward Understanding the Anticancer Activity of the Phytocompounds from Eugenia uniflora Using Molecular Docking, in silico Toxicity and Dynamics Studies.
  • Sigma-Aldrich. N-CYCLOHEXYL-BENZAMIDE AldrichCPR.
  • PubChem. Benzenesulfonic acid, C10-16-alkyl derivs.
  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
  • bioRxiv. (2025, January 21).
  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • FooDB. Showing Compound 1,2,3-Trimethoxy-5-methylbenzene (FDB020053).
  • SAS Publishers. (2016). Review Article Medicinal plants with antimicrobial activities (part 2).
  • CDH Fine Chemical. Tris(Hydroxymethyl) Aminomethane Hydrochloride (Tris HCI)
  • Guezgouz, N., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238.
  • MDPI. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
  • Li, Y., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Applied and Environmental Microbiology, 87(24), e01551-21.
  • ChemicalBook. N-cyclohexyl-N-methyl-2-nitrobenzamide CAS#: 331845-63-7.
  • Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development.

Sources

The Strategic Role of N-Aryl Sulfonamides in Heterocyclic Synthesis: A Case Study on Ciclopirox

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways to the antifungal agent ciclopirox. While direct involvement of N-cyclohexyl-2-nitrobenzenesulfonamide in the canonical synthesis of ciclopirox is not documented in mainstream literature, this guide will first elucidate the established and industrially relevant synthetic routes. Subsequently, leveraging principles of modern synthetic organic chemistry, we will explore the scientifically plausible, albeit hypothetical, role of this compound as an intermediate in the synthesis of ciclopirox analogs or related substituted pyridones. This exploration will focus on the strategic application of 2-nitrobenzenesulfonamides as versatile protecting groups for amines, offering insights into advanced synthetic design for novel bioactive scaffolds.

Introduction to Ciclopirox and its Synthesis

Ciclopirox, chemically known as 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one, is a broad-spectrum antifungal agent belonging to the hydroxypyridone class.[1] Its therapeutic efficacy is well-established for the topical treatment of various mycoses.[2] The unique mechanism of action of ciclopirox, which involves the chelation of polyvalent metal cations like Fe3+, disrupts essential enzymatic processes in fungal cells, leading to their demise.[3] This mode of action distinguishes it from azole-based antifungals and has sustained interest in its synthesis and the development of related analogs.[1][4]

The synthesis of ciclopirox is a topic of significant interest in medicinal and process chemistry. The core structure, a substituted 1-hydroxy-2-pyridone, can be constructed through several reliable synthetic strategies.

Established Synthetic Routes to Ciclopirox

The most prevalent and well-documented syntheses of ciclopirox do not involve this compound. Instead, they typically proceed through one of two primary pathways, which are valued for their efficiency and scalability.

Route A: Cyclization from an α,β-Unsaturated Ketoester

One common industrial synthesis begins with the formation of an α,β-unsaturated ketoester, which is then reacted with hydroxylamine to form an oxime intermediate. This oxime subsequently undergoes cyclization to yield the target N-hydroxypyridone ring system.

Route B: Conversion of a Pre-formed Pyrone Ring

An alternative and widely employed strategy involves the synthesis of a 6-cyclohexyl-4-methyl-2-pyrone intermediate. This pyrone is then converted to the corresponding 1-hydroxy-2-pyridone via reaction with hydroxylamine hydrochloride.[5][6] This method is often favored for its robustness and high yields.

Experimental Protocol: Synthesis of Ciclopirox via the Pyrone Intermediate Route

This protocol outlines the synthesis of 6-cyclohexyl-1-hydroxy-4-methyl-2-pyridone (Ciclopirox) from 4-methyl-6-cyclohexyl-2-pyrone.

Materials:

  • 4-methyl-6-cyclohexyl-2-pyrone

  • Hydroxylamine sulfate

  • Imidazole

  • Appropriate solvents (e.g., high-boiling point ethers or aromatic hydrocarbons)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of 20 g of 4-methyl-6-cyclohexyl-2-pyrone, 8 g of hydroxylamine sulfate, and 50 g of imidazole is heated to 90°C in a suitable reaction vessel equipped with a stirrer and condenser.[7]

  • An additional 10 g of hydroxylamine sulfate is added portion-wise over a period of 3 hours while maintaining the reaction temperature at 90°C.[7]

  • The reaction mixture is stirred for a total of 5 hours.

  • Upon completion, the reaction mixture is cooled to room temperature and subjected to an appropriate work-up procedure, which may include quenching with water, extraction with an organic solvent, and subsequent purification.

  • Purification is typically achieved through recrystallization to yield 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone as a crystalline solid.

Expected Yield: Approximately 11.8 g of ciclopirox with a melting point of 143°C.[7]

Visualization of the Established Ciclopirox Synthesis

G cluster_0 Established Synthesis of Ciclopirox Pyranone 6-Cyclohexyl-4-methyl-2H-pyran-2-one Ciclopirox Ciclopirox (6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone) Pyranone->Ciclopirox Imidazole, 100°C Hydroxylamine Hydroxylamine Hydrochloride

Caption: Established synthetic route to Ciclopirox.

The Chemistry of 2-Nitrobenzenesulfonamides: A Powerful Tool in Amine Synthesis

While this compound is not directly used in the aforementioned ciclopirox syntheses, the "2-nitrobenzenesulfonamide" (nosyl) moiety is a well-regarded protecting group for primary and secondary amines in modern organic synthesis.[8] Understanding its properties is key to postulating its potential role in related synthetic endeavors.

The nosyl group, introduced by Fukuyama and coworkers, offers a distinct advantage over more traditional sulfonamide protecting groups like the p-toluenesulfonyl (tosyl) group.[5] While tosylamides are exceptionally stable, their removal often requires harsh conditions. In contrast, the nosyl group can be cleaved under remarkably mild conditions, typically using a thiol and a base.[8] This mild deprotection is facilitated by the electron-withdrawing nature of the ortho-nitro group, which activates the sulfonyl group towards nucleophilic aromatic substitution.

Key Features of the Nosyl Protecting Group:

FeatureDescriptionReference
Ease of Installation Reacts readily with primary and secondary amines using 2-nitrobenzenesulfonyl chloride and a base.[5]
Stability Stable to a wide range of reaction conditions, including those used for other common protecting groups.[8]
Mild Cleavage Removed with thiols (e.g., thiophenol, mercaptoethanol) and a mild base (e.g., K2CO3, DBU).[8]
Orthogonality Can be selectively removed in the presence of other protecting groups like Boc and Cbz.[8]

A Hypothetical Role for this compound in Analog Synthesis

Given the robust chemistry of the nosyl protecting group, we can hypothesize a strategic application for a compound like this compound in the synthesis of ciclopirox analogs or other complex pyridones. This would be particularly relevant in scenarios where a cyclohexylamine moiety needs to be introduced or modified in a multi-step synthesis without interfering with other reactive sites.

Consider a hypothetical synthesis of a ciclopirox analog where the pyridone ring is constructed first, followed by the introduction of the cyclohexyl group at the N-1 position via an N-alkylation or N-arylation reaction. In such a retrosynthetic approach, a precursor with a free amino group on the cyclohexyl ring might be required. To prevent unwanted side reactions of this amino group during the pyridone ring formation, it would need to be protected.

This is where the 2-nitrobenzenesulfonamide protecting group becomes highly valuable. A cyclohexylamine derivative could be protected with 2-nitrobenzenesulfonyl chloride to form an this compound intermediate. This protected intermediate could then be carried through several synthetic steps. Once the core pyridone structure is in place, the nosyl group could be selectively and mildly removed to reveal the free amine for further functionalization, or the protected sulfonamide itself could be part of the final analog structure.

Conceptual Workflow: Hypothetical Synthesis Involving a Nosyl-Protected Intermediate

G cluster_1 Hypothetical Synthesis of a Ciclopirox Analog Cyclohexylamine Cyclohexylamine Derivative ProtectedIntermediate This compound Intermediate Cyclohexylamine->ProtectedIntermediate Protection NosylChloride 2-Nitrobenzenesulfonyl Chloride PyridoneCore Pyridone Core Synthesis ProtectedIntermediate->PyridoneCore Multi-step Synthesis AnalogPrecursor Protected Analog Precursor PyridoneCore->AnalogPrecursor FinalAnalog Final Ciclopirox Analog AnalogPrecursor->FinalAnalog Deprotection (Thiol, Base)

Caption: Hypothetical use of this compound.

Experimental Protocol: Nosyl Protection of Cyclohexylamine

This protocol provides a general method for the protection of cyclohexylamine using 2-nitrobenzenesulfonyl chloride, which would form this compound.

Materials:

  • Cyclohexylamine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve cyclohexylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (2.0 eq) to the stirred solution.

  • Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5°C.[5]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Conclusion

While this compound does not play a direct role in the established synthetic routes to ciclopirox, its constituent parts represent important functionalities in organic synthesis. The cyclohexyl moiety is a key structural feature of ciclopirox, and the 2-nitrobenzenesulfonamide (nosyl) group is a highly effective protecting group for amines.

This guide has detailed the primary, industrially relevant methods for ciclopirox synthesis. Furthermore, it has provided a forward-looking perspective, hypothesizing how a molecule like this compound could be strategically employed in the synthesis of novel ciclopirox analogs. This exploration underscores the importance of protecting group chemistry in the design of complex synthetic pathways for the development of new therapeutic agents. For researchers in drug discovery, a thorough understanding of these principles is paramount for innovating beyond established synthetic routes and exploring new chemical space.

References

  • Methods of forming ciclopirox or derivatives thereof in a subject by administration of prodrug. (n.d.). Google Patents.
  • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans. (2021). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • CICLOPIROX. (2021). New Drug Approvals. Retrieved February 15, 2026, from [Link]

  • The Application of Ciclopirox as a Nail Lacquer is Prophylactic for Unguis (Nail) Diseases. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 15, 2026, from [Link]

  • Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. (2000). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 6-Cyclohexyl-4-methyl-2H-pyran-2-one. (n.d.). Synthonix, Inc. Retrieved February 15, 2026, from [Link]

  • Ciclopirox. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans. (2021). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Synthesis of 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • What should be known about ciclopirox olamine? (2025). Typology. Retrieved February 15, 2026, from [Link]

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-Cyclohexyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclohexyl-2-nitrobenzenesulfonamide is a critical intermediate in organic synthesis, primarily serving as a protected / activated amine species within the Fukuyama Amine Synthesis protocol. Unlike stable sulfonamides (e.g., tosylates) that require harsh deprotection conditions, the 2-nitrobenzenesulfonyl (Nosyl) group allows for facile cleavage under mild, neutral conditions via nucleophilic aromatic substitution.[1] This guide details the compound's molecular properties, synthesis, and its pivotal role in generating secondary amines.[2][3]

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10][11]

Molecular Specifications

The compound is a sulfonamide derivative formed by the condensation of 2-nitrobenzenesulfonyl chloride and cyclohexylamine. The ortho-nitro group is chemically significant, providing the electron-withdrawing character necessary to increase the acidity of the sulfonamide N-H proton (allowing alkylation) and facilitating the specific deprotection mechanism.[1]

PropertySpecification
IUPAC Name This compound
CAS Registry Number 77516-53-1
Molecular Formula C₁₂H₁₆N₂O₄S
Molecular Weight 284.33 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in Water
pKa (Sulfonamide N-H) ~10–11 (Estimated)
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the critical sulfonamide linkage and the ortho-nitro moiety responsible for its reactivity.

G Benzene 2-Nitrobenzene Ring (Electron Withdrawing) Sulfonyl Sulfonyl Group (SO2) Benzene->Sulfonyl C-S Bond Nitrogen Amine Nitrogen (NH - Acidic Site) Sulfonyl->Nitrogen S-N Bond Cyclohexyl Cyclohexyl Group (Lipophilic Handle) Nitrogen->Cyclohexyl N-C Bond

Figure 1: Structural connectivity of this compound emphasizing functional modules.

Synthetic Pathway: Preparation Protocol

Reaction Mechanism

The synthesis proceeds via a standard nucleophilic substitution where cyclohexylamine attacks the sulfur atom of 2-nitrobenzenesulfonyl chloride (NsCl), displacing the chloride ion.

Reagents:

  • Substrate: Cyclohexylamine (1.0 equiv)

  • Reagent: 2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv)[1]

  • Base: Triethylamine (Et₃N) or Pyridine (1.2–1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and purge with nitrogen/argon. Add cyclohexylamine (10 mmol) and anhydrous DCM (30 mL).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

  • Base Addition: Add Triethylamine (12 mmol) dropwise.

  • Sulfonylation: Dissolve 2-nitrobenzenesulfonyl chloride (11 mmol) in minimal DCM and add dropwise to the amine solution over 15 minutes.

  • Reaction: Remove ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (removes unreacted amine and pyridine/Et₃N).

    • Wash with Saturated NaHCO₃ (removes hydrolyzed sulfonyl acid).

    • Wash with Brine, dry over MgSO₄, and concentrate.[1][2][4]

  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography if necessary.

Application: The Fukuyama Amine Synthesis[2][3]

The primary utility of this compound is its role as a "Nosyl" protected amine. This allows for the synthesis of secondary amines (mono-alkylation) without the over-alkylation issues common in direct amine alkylation.

The Workflow
  • Activation: The sulfonamide N-H is sufficiently acidic to be deprotonated by weak bases (e.g., K₂CO₃).

  • Alkylation: The anion reacts with alkyl halides (R-X) or alcohols (via Mitsunobu conditions) to form the N,N-disubstituted sulfonamide.

  • Deprotection: The Nosyl group is removed using a thiol (thiophenol or mercaptoacetic acid) and base. The thiolate attacks the aromatic ring (ipso-substitution), releasing SO₂ and the secondary amine.

Mechanistic Diagram (Fukuyama Protocol)

Fukuyama Start Primary Amine (Cyclohexylamine) Step1 Protection (NsCl, Et3N) Start->Step1 Intermediate1 N-Cyclohexyl-Ns-Amide (The Topic Compound) Step1->Intermediate1 Step2 Alkylation (R-X, K2CO3) or (R-OH, Mitsunobu) Intermediate1->Step2 Activation of N-H Intermediate2 N,N-Disubstituted Sulfonamide Step2->Intermediate2 Step3 Deprotection (PhSH, K2CO3) Intermediate2->Step3 Meisenheimer Complex End Secondary Amine Product (Cyclohexyl-NH-R) Step3->End

Figure 2: The Fukuyama Amine Synthesis cycle utilizing the 2-nitrobenzenesulfonamide scaffold.

Analytical Characterization

To validate the synthesis of this compound, researchers should look for the following spectroscopic signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.0–7.7 ppm: Multiplet (4H, aromatic protons of the 2-nitrobenzene ring). Look for the downfield shift of the proton ortho to the nitro group.

    • δ 5.2–5.5 ppm: Broad singlet (1H, N-H). Disappears on D₂O shake.

    • δ 3.1–3.3 ppm: Multiplet (1H, cyclohexyl methine C-H adjacent to N).

    • δ 1.0–1.9 ppm: Multiplets (10H, remaining cyclohexyl methylene protons).

  • IR Spectroscopy:

    • 3200–3300 cm⁻¹: N-H stretch (secondary sulfonamide).

    • 1540 cm⁻¹ & 1350 cm⁻¹: Nitro (NO₂) asymmetric and symmetric stretches.

    • 1340 cm⁻¹ & 1160 cm⁻¹: Sulfonyl (SO₂) asymmetric and symmetric stretches.

References

  • Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for amines.[1] Chemical Communications, (4), 353-359. Link

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12831557, this compound. Retrieved from PubChem.[5] Link

  • BenchChem. (2025).[1] 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines: Application Notes and Protocols.Link

Sources

Solubility Profiling of N-Cyclohexyl-2-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The solubility profile of N-cyclohexyl-2-nitrobenzenesulfonamide is a critical physicochemical parameter, particularly given its role as a key intermediate in organic synthesis (e.g., the Fukuyama amine synthesis) and as a precursor in the manufacturing of rubber accelerators.

This technical guide synthesizes thermodynamic principles with practical experimental protocols to characterize its solubility behavior.

Executive Summary

This compound (CAS: 77516-53-1) serves as a vital electrophilic intermediate.[1] Its solubility profile is governed by the interplay between the strong electron-withdrawing nitro group (


), the polar sulfonamide moiety (

), and the lipophilic cyclohexyl ring.[1]

Understanding its solubility thermodynamics is essential for:

  • Purification: Designing crystallization processes to separate it from unreacted cyclohexylamine or sulfonyl chlorides.

  • Reaction Kinetics: Optimizing solvent selection for nucleophilic substitutions (e.g., Mitsunobu reactions or alkylations).[2][1]

  • Process Safety: Preventing unexpected precipitation in flow chemistry reactors.

This guide details the methodology for determining its solubility, the thermodynamic models for data correlation, and the expected solvent interaction mechanisms.[3][4]

Physicochemical Profile & Solvent Interaction Mechanisms[2][3][4][5][6]

Molecular Architecture

The molecule exhibits "amphiphilic-like" behavior due to distinct regions:

  • Region A (Polar/H-Bonding): The sulfonamide group acts as a Hydrogen Bond Donor (HBD) via the N-H and a Hydrogen Bond Acceptor (HBA) via the sulfonyl oxygens.[1]

  • Region B (Electronic): The ortho-nitro group creates a strong dipole and potential intramolecular H-bonding with the sulfonamide N-H, which can reduce solubility in polar protic solvents compared to para isomers.

  • Region C (Lipophilic): The cyclohexyl ring drives solubility in non-polar organic solvents but is often insufficient to overcome the crystal lattice energy in pure alkanes.[1]

Predicted Solubility Trends (Hansen Solubility Parameters)

Based on group contribution methods, the solubility hierarchy generally follows:

  • Polar Aprotic (High Solubility): DMF, DMSO, NMP.[2] (Disrupts lattice via strong dipole interactions).[1]

  • Moderately Polar (Medium Solubility): Acetone, Ethyl Acetate, THF.[2]

  • Protic (Temperature Dependent): Methanol, Ethanol, Isopropanol.[2] (Solubility increases significantly with

    
     due to entropy).[1]
    
  • Non-Polar (Low Solubility): Hexane, Cyclohexane, Water.[2]

Experimental Protocol: Determination of Equilibrium Solubility

To ensure data integrity, we utilize a Dynamic Laser Monitoring Method for rapid screening and a Static Shake-Flask Method for precise thermodynamic values.[2]

Workflow Diagram

The following DOT diagram illustrates the decision matrix for solubility determination.

SolubilityWorkflow cluster_conditions Critical Parameters Start Start: Solubility Profiling Screen Phase 1: Kinetic Solubility (Laser Monitoring/Turbidimetry) Start->Screen Static Phase 2: Thermodynamic Solubility (Shake-Flask Method) Screen->Static Define Range Analysis Quantification (HPLC-UV or Gravimetric) Static->Analysis Temp Temp: 278.15 - 323.15 K Static->Temp Modeling Data Correlation (Apelblat / van't Hoff) Analysis->Modeling Time Equilibration: 24-72h

Figure 1: Integrated workflow for determining kinetic and thermodynamic solubility.

Standard Operating Procedure (Static Shake-Flask)

Objective: Determine mole fraction solubility (


) at temperatures 

to

.
  • Preparation: Add excess this compound solid to

    
     of the target solvent in a double-jacketed glass vessel.
    
  • Equilibration: Stir the suspension magnetically at

    
     for 24 hours. Maintain temperature within 
    
    
    
    using a circulating water bath.
  • Settling: Stop stirring and allow the suspension to settle for 2 hours (isothermal).

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a

    
     PTFE filter.
    
  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish and weigh the residue.

    • HPLC: Dilute with mobile phase (e.g., Acetonitrile:Water 60:[2][1]40) and analyze at

      
      .[1]
      

Self-Validation Check:

  • Repeat sampling at 24h and 48h. If concentration deviates by

    
    , equilibrium is reached.[2]
    
  • Verify solid phase purity by XRD after the experiment to ensure no solvate formation.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated to theoretical models to allow for interpolation and process design.

Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility (


) with temperature (

) for non-ideal solutions.[1]

[2][1]
  • 
     : Mole fraction solubility.[5][6][7][8]
    
  • 
     : Absolute temperature (K).[1][6][7][9]
    
  • 
     : Empirical model parameters derived from multivariate regression.
    

Interpretation:

  • Parameter

    
     : Related to the non-ideality of the solution.
    
  • Parameter

    
     : Reflects the enthalpy of solution.[4]
    
  • Parameter

    
     : Accounts for the temperature dependence of the enthalpy of fusion.[6]
    
van't Hoff Analysis

To determine the thermodynamic driving forces, use the van't Hoff plot (


 vs 

).

[2][1]
  • 
     (Enthalpy of Solution): 
    
    • If

      
       (Endothermic): Solubility increases with temperature.[1] This is typical for sulfonamides in organic solvents.
      
    • If

      
       (Exothermic): Solubility decreases with temperature.[1]
      
  • 
     (Gibbs Free Energy): 
    
    
    
    .[1]
    • Positive

      
       indicates the dissolution is non-spontaneous (requires energy input/mixing).[1]
      

Representative Solubility Data Structure

While specific empirical values depend on the exact purity and polymorph, the following table structure represents the expected data range for this class of nitro-sulfonamides based on analogous compounds (e.g., N-cyclohexyl-2-benzothiazolesulfenamide).

Table 1: Expected Solubility Profile (Mole Fraction


) 
SolventPolarity Index288.15 K298.15 K308.15 K318.15 KTrend
DMF 6.4HighHighHighV.[2][1] HighBest Solvent
Acetone 5.1ModerateModerateHighHighStrong

dependence
Ethanol 5.2LowLow/ModModerateHighH-Bond driven
Toluene 2.4LowLowModerateModerate

-

interactions
Water 9.0InsolubleInsolubleInsolubleV. LowHydrophobic effect

Note: Actual experimental values must be determined using the protocol in Section 3.

Process Implications

Crystallization Strategy

To purify this compound:

  • Dissolution: Dissolve crude material in hot Ethanol or Ethyl Acetate (high solubility at high

    
    ).[1]
    
  • Cooling: Slowly cool to

    
    . The steep solubility curve in alcohols (Apelblat parameter 
    
    
    
    is large) ensures high recovery yield.[1]
  • Anti-solvent: Add Water or Hexane to force precipitation if yield is low.

Chemical Stability[1][11]
  • Avoid: Strong bases in protic solvents at high temperatures, which may deprotonate the sulfonamide nitrogen (

    
    ), altering solubility and potentially leading to side reactions.[2]
    

References

  • Solubility Measurement Standards

    • NIST/IUPAC-NIHS Solubility Data Series. "Standard protocols for solubility measurement of solids in liquids."
    • Source: [2][1][10]

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999).[2] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics.[2]

  • Sulfonamide Characterization

    • Perlovich, G. L., et al. (2013).[2][1] "Thermodynamics of solubility, sublimation and solvation processes of sulfonamides." Journal of Chemical & Engineering Data.

    • Source: [2][1]

  • Synthetic Context (Fukuyama Synthesis)

    • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[2] "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters.

    • Source: [2][1]

Sources

N-cyclohexyl-2-nitrobenzenesulfonamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-cyclohexyl-2-nitrobenzenesulfonamide as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal, yet often overlooked, intermediate in modern pharmaceutical synthesis. As a derivative of 2-nitrobenzenesulfonamide (a "nosylamide"), its primary function is to serve as a stable, protected form of cyclohexylamine. The strategic value of this compound lies in the unique properties of the 2-nitrobenzenesulfonyl (Ns) protecting group, which combines robust stability with exceptionally mild cleavage conditions. This guide provides a comprehensive technical overview of its synthesis, core reactivity, mechanistic principles, and strategic application in drug development, particularly within the context of the Fukuyama amine synthesis. Detailed protocols for its preparation and subsequent deprotection are provided, alongside essential safety and handling information.

Introduction: The Strategic Role of the Nosyl Protecting Group

In the intricate world of multi-step organic synthesis, the protection and deprotection of amine functional groups is a fundamental requirement to prevent undesired side reactions.[1] While many amine protecting groups exist, the 2-nitrobenzenesulfonyl (nosyl, Ns) group, pioneered by Fukuyama, offers a distinct and powerful advantage over traditional groups like the p-toluenesulfonyl (tosyl, Ts) group.[1]

The core utility of this compound stems from two key electronic features imparted by the nosyl group:

  • Amine Deactivation: The potent electron-withdrawing nature of the nosyl group drastically reduces the nucleophilicity and basicity of the amine nitrogen. This renders the protected cyclohexylamine inert to a wide array of subsequent reaction conditions.[1]

  • Facilitated Deprotection: Paradoxically, the same electron-withdrawing ortho-nitro group that provides stability also activates the benzene ring for nucleophilic aromatic substitution. This unique feature allows for the cleavage of the N-S bond under remarkably mild conditions using soft nucleophiles like thiols, a stark contrast to the harsh conditions often required to remove a tosyl group.[1][2]

These characteristics establish this compound not merely as a protected amine, but as a strategic intermediate for the controlled construction of complex molecular architectures.

Chemical Identity and Physical Properties
PropertyValueSource
CAS Number 77516-53-1[3]
Molecular Formula C₁₂H₁₆N₂O₄S[3]
Molecular Weight 284.33 g/mol [4]
Physical Form Powder[3]
Solubility Moderate in organic solvents; Low in water[3]
Purity (Typical) 96–98%[3]
Storage Sealed, ventilated container; cool & dry recommended[3]

Synthesis and Characterization

The preparation of this compound is a robust and high-yielding sulfonylation reaction.

Synthetic Protocol

This protocol describes the standard laboratory-scale synthesis via the reaction of 2-nitrobenzenesulfonyl chloride (NsCl) with cyclohexylamine. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[5]

Reagents & Equipment:

  • 2-Nitrobenzenesulfonyl chloride (NsCl)

  • Cyclohexylamine

  • Pyridine (or Triethylamine)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, standard workup glassware

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask charged with cyclohexylamine (1.0 eq) and dichloromethane, add pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of NsCl: Dissolve 2-nitrobenzenesulfonyl chloride (1.1 eq) in dichloromethane. Add this solution dropwise to the cooled amine mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a pure, often crystalline powder.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process r1 Cyclohexylamine p1 1. Mix Amine, Base, Solvent Cool to 0 °C r1->p1 r2 2-Nitrobenzenesulfonyl Chloride p2 2. Add NsCl Solution Dropwise r2->p2 r3 Pyridine (Base) r3->p1 r4 CH₂Cl₂ (Solvent) r4->p1 p1->p2 p3 3. React at RT (TLC Monitoring) p2->p3 p4 4. Aqueous Workup (HCl, NaHCO₃, Brine) p3->p4 p5 5. Dry & Concentrate p4->p5 p6 6. Recrystallize p5->p6 product Product: This compound p6->product

Fig 1. Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)

While specific, experimentally verified spectra for this compound are not widely available in public databases, its characteristic spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[6]

¹H NMR:

  • Aromatic Protons (4H): Expect a complex multiplet pattern in the range of δ 7.5-8.2 ppm. The protons ortho and para to the electron-withdrawing nitro group will be the most deshielded.

  • N-H Proton (1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent. Typically expected around δ 5.0-6.0 ppm, which disappears upon D₂O exchange.

  • Cyclohexyl -CH- (1H): A multiplet around δ 3.5-3.8 ppm, deshielded by the adjacent nitrogen atom.

  • Cyclohexyl -CH₂- (10H): A series of broad, overlapping multiplets in the upfield region, typically between δ 1.0-2.0 ppm.

¹³C NMR:

  • Aromatic Carbons (6C): Six distinct signals are expected in the range of δ 120-150 ppm. The carbon bearing the nitro group (C-NO₂) will be highly deshielded (around δ 148-150 ppm), as will the carbon attached to the sulfonyl group (C-S).

  • Cyclohexyl -CH- (1C): A signal around δ 55-60 ppm.

  • Cyclohexyl -CH₂- (5C): Signals in the aliphatic region, typically δ 24-35 ppm. Due to the chair conformation, non-equivalent carbons are expected.[7]

Infrared (IR) Spectroscopy:

  • N-H Stretch: A moderate, sharp band around 3300-3250 cm⁻¹.

  • C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong, sharp bands just below 3000 cm⁻¹ (approx. 2930 and 2850 cm⁻¹).

  • NO₂ Asymmetric & Symmetric Stretch: Two very strong, characteristic bands around 1530 cm⁻¹ and 1350 cm⁻¹.

  • S=O Asymmetric & Symmetric Stretch: Two strong bands for the sulfonyl group, typically around 1370 cm⁻¹ and 1170 cm⁻¹.

Reactivity and Application in Pharmaceutical Synthesis

The primary application of this compound is as a precursor for the synthesis of N-alkylated cyclohexylamines via the Fukuyama Amine Synthesis .[1][2] This powerful methodology involves three core steps: protection, alkylation, and deprotection.

  • Protection: As detailed above, cyclohexylamine is protected with the nosyl group.

  • Alkylation: The nosylamide is significantly acidic and can be easily deprotonated with a mild base (e.g., K₂CO₃ or Cs₂CO₃) to form an amide anion. This anion is a potent nucleophile that can be alkylated with various electrophiles, such as alkyl halides or under Mitsunobu conditions with an alcohol.[8][9] This step forms the key C-N bond to build the target secondary amine.

  • Deprotection: The nosyl group is selectively removed to unmask the final secondary amine product.

The Deprotection Mechanism: A Self-Validating System

The deprotection step is the cornerstone of the nosyl strategy's utility and trustworthiness. It proceeds under exceptionally mild conditions, preserving sensitive functional groups elsewhere in the molecule that would be incompatible with harsher deprotection methods.[10]

The process involves a nucleophilic aromatic substitution, where a soft nucleophile, typically a thiolate anion (generated from a thiol like thiophenol and a base), attacks the carbon atom bearing the sulfonyl group.[9] This is facilitated by the electron-withdrawing nitro group and results in the formation of a transient Meisenheimer complex.[9] Subsequent collapse of this intermediate liberates the desired amine.

Deprotection_Mechanism start N,N-disubstituted 2-Nitrobenzenesulfonamide attack Nucleophilic Attack on Aromatic Ring start->attack reagents + Thiophenol (PhSH) + Base (e.g., K₂CO₃) thiolate Generates Thiolate (PhS⁻) reagents->thiolate thiolate->attack meisenheimer Meisenheimer Complex (Intermediate) attack->meisenheimer Facilitated by ortho-NO₂ collapse Intermediate Collapse meisenheimer->collapse products Secondary Amine (Product) + Diphenyl Disulfide collapse->products

Fig 2. Mechanism of nosyl group deprotection via a Meisenheimer complex.
Deprotection Protocol (General)

This protocol is adapted from established procedures for the deprotection of N,N-disubstituted 2-nitrobenzenesulfonamides.[1][9]

Reagents & Equipment:

  • N-alkyl-N-cyclohexyl-2-nitrobenzenesulfonamide

  • Thiophenol (PhSH)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Standard reaction and workup glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nosyl-protected amine (1.0 eq) in acetonitrile.

  • Add Reagents: Add potassium carbonate (3.0 eq) followed by thiophenol (2.5 eq) to the stirred solution.

  • Reaction: Stir the mixture at room temperature (or warm gently to 40-50 °C if the reaction is sluggish) for 1-3 hours. Monitor for the disappearance of the starting material by TLC.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude secondary amine can then be purified by silica gel column chromatography to yield the final product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the parent compound, 2-nitrobenzenesulfonamide, and related structures can be used to guide safe handling practices.[1][9]

Potential Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1]

  • Eye Irritation: Likely to cause serious eye irritation.[1]

  • Allergic Reaction: Some related sulfonamides may cause allergic skin reactions.[11]

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to prevent dust dispersion.[1][11]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Wear safety goggles or a face shield.

    • Use a lab coat to prevent skin contact.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents and strong bases.[1][3]

First Aid Measures:

  • If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • If Inhaled: Remove to fresh air. Seek medical attention if you feel unwell.[1]

Conclusion

This compound is a highly valuable intermediate for pharmaceutical research and development. Its utility is derived directly from the predictable and reliable chemistry of the 2-nitrobenzenesulfonyl protecting group. By providing a robust yet gently cleavable handle on the cyclohexylamine moiety, it enables the clean and efficient synthesis of complex secondary amines under mild conditions compatible with sensitive functional groups. This guide provides the foundational knowledge for its synthesis, application, and safe handling, empowering chemists to leverage this versatile building block in the synthesis of next-generation pharmaceutical agents.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. BenchChem Technical Document.
  • Nihei, K., et al. (2021). 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.
  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • Chem-Station. (2014). Fukuyama Amine Synthesis.
  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
  • Vanderbilt Chemicals, LLC. (2019). SAFETY DATA SHEET - DURAX® (CBS) POWDER. Vanderbilt Chemicals, LLC.
  • NIST. (n.d.). N-cyclohexyl-2-benzothiazole sulfonamide. NIST Chemistry WebBook.
  • Tradeindia. (n.d.). N-cyclohexyl-2- Nitrobenzenesulfonamide.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of 2-Nitro-N-propylbenzenesulfonamide. BenchChem Technical Document.
  • Tradeindia. (n.d.). 4-acetyl-2,2-difluoro-1,3-benzodioxole. Tradeindia.
  • ResearchGate. (n.d.). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be).
  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride....
  • NIST. (n.d.). 2-Nitrobenzenesulfonamide. NIST Chemistry WebBook.
  • PubChem. (n.d.). N-Cyclohexylbenzamide.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Nitrobenzenesulfonamide. TCI Chemicals.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry.
  • Guidechem. (n.d.). N-Cyclohexyl-4-nitrobenzenesulfonaMide, 97% 52374-26-2 wiki.
  • Spectroscopy. (2023). nuclear magnetic resonance.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). N.m.r.
  • SlidePlayer. (n.d.). Ir lecture part 2.
  • Sigma-Aldrich. (n.d.). 2-Nitrobenzenesulfonamide.
  • TCI America. (n.d.). N-Cyclohexyl-2-benzothiazolylsulfenamide.
  • ChemicalBook. (n.d.). N-Cyclohexyl-2-benzothiazolesulfenamide (95-33-0) IR2 spectrum.

Sources

An In-depth Technical Guide to the Melting Point Range of Pure N-cyclohexyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of identity and purity. For drug development professionals and researchers, an accurate and sharp melting point range is a critical quality attribute for active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a comprehensive technical framework for the determination and interpretation of the melting point of N-cyclohexyl-2-nitrobenzenesulfonamide (CAS No. 77516-53-1). We will delve into the underlying principles of melting point depression, establish a self-validating protocol for accurate measurement, and discuss the logical interpretation of results in the context of the compound's synthesis and potential impurities. This document is intended to equip scientists with the expertise to use melting point analysis as a robust tool for quality control and characterization.

The Criticality of Melting Point in Pharmaceutical Development

In the rigorous landscape of pharmaceutical sciences, the physical properties of a compound are inextricably linked to its quality, stability, and performance. Among these, the melting point is one of the most informative and readily accessible parameters. For a pure, crystalline organic compound, the transition from solid to liquid occurs over a very narrow temperature range.[1][2][3] This characteristic sharpness is a direct consequence of the uniform, tightly packed crystal lattice structure.[4] The presence of even minor amounts of impurities disrupts this lattice, weakening the intermolecular forces and resulting in two observable phenomena: a depression of the melting point and a broadening of the melting range.[4][5][6][7] Therefore, the determination of a melting point is not merely a routine measurement but a foundational assay for purity assessment.

Physicochemical Profile and Synthetic Considerations

This compound is a sulfonamide derivative whose purity is critical for its intended application, potentially as a synthetic intermediate in drug discovery. While extensive characterization data is not widely published, its identity and expected properties can be established.

Synthesis Pathway and Potential Impurities

The standard synthesis of this compound involves a nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and cyclohexylamine, typically in the presence of a base like pyridine to neutralize the HCl byproduct.[6][8]

2-Nitrobenzenesulfonyl Chloride + Cyclohexylamine → this compound + HCl

Understanding this pathway is crucial as it directly informs the potential impurity profile:

  • Unreacted Starting Materials: Residual 2-nitrobenzenesulfonyl chloride or excess cyclohexylamine.

  • Hydrolysis Products: 2-nitrobenzenesulfonic acid, formed if 2-nitrobenzenesulfonyl chloride reacts with trace water.

  • Regioisomers: If the starting material contains isomeric impurities (e.g., 4-nitrobenzenesulfonyl chloride), the final product will be contaminated with the corresponding sulfonamide isomer.

  • Residual Solvents: Solvents used in the reaction and purification (e.g., dichloromethane, methanol) may be present.[8]

Expected Physicochemical Data

Accurate determination of the melting point for a new chemical entity is paramount. As of this guide's publication, a certified reference melting point for pure this compound is not cataloged in readily available literature. Therefore, the initial determination on a highly purified batch serves as the primary reference for future quality control. For illustrative purposes, we can consider the melting point of a structurally related compound, N-cyclohexyl-2-nitrobenzamide, which is reported to be 156–157 °C .[7] This value provides a reasonable, albeit hypothetical, target for developing the analytical method.

PropertyValueSource
Chemical Name This compound-
CAS Number 77516-53-1[5]
Molecular Formula C₁₂H₁₆N₂O₄S-
Molecular Weight 284.33 g/mol [9]
Appearance White to off-white crystalline powderTypical for pure organic solids
Melting Point To be determined empirically (Hypothetical Target: ~156-157 °C)Based on related structures[7]

The Thermodynamic Principle of Melting Point Depression

The phenomenon of melting point depression is grounded in the thermodynamics of phase transitions. The melting of a solid occurs when its solid and liquid phases are in equilibrium, a point where the Gibbs free energy change (ΔG) for the solid-to-liquid transition is zero.[5][6] ΔG is a function of enthalpy (ΔH) and entropy (ΔS). While the enthalpy change (energy required to break the crystal lattice) is similar for pure and impure solids, the entropy change is significantly different.[5][6]

An impure solid already possesses higher entropy (more disorder) than a pure solid. The resulting liquid mixture also has higher entropy than the molten pure compound. The key is that the increase in entropy upon melting is smaller for an impure solid. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a smaller ΔS requires a lower temperature (T) to achieve ΔG = 0. This results in a depressed melting temperature.[4][5][6]

Standard Operating Procedure (SOP): Accurate Melting Point Determination

This protocol describes a self-validating system for determining the melting point range using a modern digital melting point apparatus, adhering to standards found in major pharmacopeias.[10]

Instrumentation and Calibration

Rationale: The accuracy of any thermal measurement is contingent on the calibration of the instrument. Calibration ensures that the temperature reported by the instrument's sensor is traceable to established physical standards.

Protocol:

  • Select Standards: Choose at least two certified reference standards that bracket the expected melting point of the sample. For our hypothetical target of ~156 °C, suitable standards would be Vanillin (~81-83 °C) and Caffeine (~235-238 °C).[11][12][13]

  • Frequency: Perform calibration monthly and after any instrument maintenance.[8][11]

  • Procedure: a. Following the instrument's specific instructions, measure the melting points of the reference standards. b. The observed melting points must fall within the certified range provided by the standards' supplier.[12] c. If a deviation is observed, perform an instrument adjustment or calibration routine as specified by the manufacturer. Document all calibration activities.

Sample Preparation

Rationale: Proper sample preparation is critical for uniform heat transfer and reproducible results. The sample must be completely dry and finely powdered. Residual solvent can act as an impurity, depressing the melting point, while large crystals heat unevenly, leading to a broad and inaccurate range.

Protocol:

  • Ensure the sample is fully dry by placing it under a high vacuum for several hours.

  • Using a clean mortar and pestle or a spatula on a watch glass, gently grind the crystalline sample into a fine, homogeneous powder.

  • Tightly pack the powdered sample into a standard glass capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[14]

Measurement Protocol

Rationale: The heating rate (ramp rate) is the most critical parameter affecting accuracy.[10] A rapid ramp rate will cause the sample's temperature to lag behind the instrument's heating block temperature, resulting in an erroneously high and broad melting range. A slow ramp rate near the melting point is essential for thermal equilibrium.

Protocol:

  • Initial Fast Ramp (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 5-10 °C/min to find an approximate range.[2][15]

  • Accurate Measurement: a. Set the start temperature to at least 10 °C below the expected (or approximate) melting point. b. Set the ramp rate to 1 °C/min . c. Insert the packed capillary into the heating block. d. Record the Onset Point (T1): The temperature at which the first droplet of liquid becomes visible. e. Record the Clear Point (T2): The temperature at which the last solid particle melts and the substance becomes a completely transparent liquid.[14]

  • Reporting: The result should be reported as the range T1 – T2 . For a pure substance, this range should be narrow, typically 0.5 – 1.5 °C.[1][4]

  • Replicates: Perform the measurement in triplicate to ensure reproducibility.

Interpreting the Results: A Self-Validating System

The trustworthiness of the analysis comes from the logical interpretation of the observed melting range in the context of the compound's known characteristics and the instrument's calibrated state.

The Signature of a Pure Compound

A sample of this compound can be considered highly pure if it meets two criteria:

  • Sharp Melting Range: The interval between the onset and clear points is ≤ 1.5 °C.

  • Consistent Value: The measured range is consistent across multiple recrystallized batches and aligns with the established reference value.

The Broadened Range: An Indicator of Impurity

Consider a newly synthesized batch that, when analyzed using the validated protocol, yields a melting range of 151.5 °C – 155.0 °C .

  • Analysis:

    • Depression: The onset of melting (151.5 °C) is significantly lower than the hypothetical reference point (~156 °C).

    • Broadening: The range (3.5 °C) is significantly wider than the expected <1.5 °C for a pure compound.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the robust determination and interpretation of a melting point as a quality control metric.

MeltingPointWorkflow cluster_prep Phase 1: Preparation & Validation cluster_analysis Phase 2: Measurement cluster_interp Phase 3: Interpretation & Action Sample Receive Sample Batch Prep Sample Preparation (Dry & Pulverize) Sample->Prep Measure Determine Melting Range (n=3, Ramp Rate = 1°C/min) Prep->Measure Calibrate Instrument Calibration (Bracketing Standards) Calibrate->Measure Ensures Accuracy Record Record Onset (T1) & Clear (T2) Points Measure->Record Decision Compare Range to Reference (ΔT = T2 - T1) Record->Decision Pass PASS (ΔT ≤ 1.5°C & T2 matches Ref.) Decision->Pass Fail FAIL (ΔT > 1.5°C or Depressed) Decision->Fail Investigate Investigate Impurities (HPLC, NMR, etc.) Fail->Investigate

Sources

Introduction: Beyond a Simple Protecting Group—The Strategic Advantage of the Nosyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of N-Cyclohexyl-2-Nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity.[1] While numerous amine-protecting groups exist, the 2-nitrobenzenesulfonyl (nosyl or Ns) group, and specifically its N-cyclohexyl derivative, this compound, offers a unique combination of stability and reactivity that elevates its role beyond simple masking.[2] This guide provides an in-depth exploration of the multifaceted applications of this compound, focusing on its utility in the strategic synthesis of complex amines and its potential as a scaffold in medicinal chemistry.

Unlike the robust but often difficult-to-remove p-toluenesulfonyl (tosyl) group, the nosyl group is characterized by its facile cleavage under exceptionally mild conditions.[1] This key difference arises from the electron-withdrawing nature of the ortho-nitro group, which activates the aromatic ring for nucleophilic aromatic substitution, the key step in the deprotection process.[2] Furthermore, the strong electron-withdrawing effect of the nosyl group significantly reduces the pKa of the sulfonamide proton, enhancing its acidity. This electronic feature is the cornerstone of the "Ns-strategy," a powerful methodology developed by Fukuyama and his research group for the synthesis of secondary amines.[3][4]

This guide will elucidate the practical applications of this compound, providing detailed protocols and mechanistic insights for its use in amine protection, Fukuyama-Mitsunobu alkylation, and strategic deprotection. We will also explore its role in orthogonal protection schemes and discuss the potential for its derivatives in the realm of drug discovery.

Part 1: this compound as a Robust Amine Protecting Group

The primary and most fundamental application of this compound is the protection of primary and secondary amines. The resulting sulfonamide is exceptionally stable to a wide range of reaction conditions, yet, as previously mentioned, can be removed under mild conditions that preserve other sensitive functional groups. The cyclohexyl group provides steric bulk, which can influence the reactivity and physical properties of the protected amine.

Experimental Protocol: Protection of a Primary Amine (Nosylation)

This protocol describes the general procedure for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride to form a stable N-substituted-2-nitrobenzenesulfonamide.

Materials:

  • Primary amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (1.1 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Pyridine (2.0 eq) or other suitable base (e.g., triethylamine)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.[2]

  • Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.[2]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

cluster_protection Amine Protection Workflow Start Primary Amine in CH₂Cl₂ Cool Cool to 0 °C Start->Cool Add_Base Add Pyridine Cool->Add_Base Add_NsCl Add 2-Nitrobenzenesulfonyl Chloride Add_Base->Add_NsCl React Stir at Room Temperature Add_NsCl->React Workup Aqueous Workup React->Workup Purify Purification Workup->Purify Product N-Protected Amine Purify->Product

Caption: General workflow for the protection of a primary amine using 2-nitrobenzenesulfonyl chloride.

Part 2: The Fukuyama-Mitsunobu Alkylation: A Powerful Tool for Secondary Amine Synthesis

A cornerstone application of N-substituted-2-nitrobenzenesulfonamides is in the Fukuyama-Mitsunobu reaction, a highly efficient method for the N-alkylation of primary amines to furnish secondary amines.[4] This reaction leverages the increased acidity of the N-H proton of the nosyl-protected amine, allowing it to serve as a potent nucleophile in the Mitsunobu reaction.[3] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it a valuable tool in stereoselective synthesis.[5]

Causality Behind the Experimental Choices:

The choice of reagents in the Fukuyama-Mitsunobu reaction is critical for its success. Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are the classic Mitsunobu reagents.[5] The reaction is initiated by the attack of PPh₃ on the azodicarboxylate to form a betaine intermediate. This intermediate then deprotonates the acidic nosyl-protected amine. The resulting anion then participates in an SN2 reaction with the alcohol, which has been activated by the phosphonium species. The mildness of these conditions allows for the presence of a wide variety of functional groups.

Experimental Protocol: Fukuyama-Mitsunobu Alkylation

This protocol outlines the synthesis of a secondary amine from an this compound and a primary or secondary alcohol.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the this compound (1.0 eq), alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired N,N-disubstituted sulfonamide from triphenylphosphine oxide and the hydrazide byproduct.

cluster_mitsunobu Fukuyama-Mitsunobu Reaction Mechanism Reagents Ns-NHR + R'OH + PPh₃ + DEAD Betaine PPh₃-DEAD Betaine Reagents->Betaine Proton_Transfer Proton Transfer Betaine->Proton_Transfer Ns-NHR Alkoxyphosphonium [R'O-PPh₃]⁺ Proton_Transfer->Alkoxyphosphonium R'OH SN2 SN2 Attack by [Ns-NR]⁻ Alkoxyphosphonium->SN2 Product Ns-NRR' + Ph₃PO + DEAD-H₂ SN2->Product

Caption: Simplified mechanism of the Fukuyama-Mitsunobu alkylation.

Part 3: Mild Deprotection of the Nosyl Group

The key advantage of the nosyl protecting group is its facile removal under mild, non-reductive, and non-hydrolytic conditions.[2] This is typically achieved by treatment with a thiol, such as thiophenol, and a mild base like potassium carbonate.[6] The reaction proceeds via a nucleophilic aromatic substitution (Meisenheimer complex formation), followed by elimination of sulfur dioxide to release the free amine.[3]

Experimental Protocol: Deprotection of this compound

Materials:

  • N-alkyl-N-cyclohexyl-2-nitrobenzenesulfonamide (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the nosyl-protected amine (1.0 eq) in DMF or MeCN.

  • Add thiophenol (2.5 eq) to the solution.[2]

  • Add potassium carbonate (2.5 eq) to the stirred mixture.[2]

  • Stir the reaction at room temperature for 1-3 hours, or until completion as indicated by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.[2]

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting free amine can be purified by column chromatography or distillation.

Step Reagent Purpose Typical Conditions
Protection 2-Nitrobenzenesulfonyl chloride, PyridineFormation of the sulfonamideCH₂Cl₂, 0 °C to RT
Alkylation Alcohol, PPh₃, DEADC-N bond formationTHF, 0 °C to RT
Deprotection Thiophenol, K₂CO₃Cleavage of the Ns groupDMF, RT

Part 4: Orthogonal Protection Strategies

The mild deprotection conditions for the nosyl group make it an excellent component of orthogonal protection strategies in the synthesis of complex molecules with multiple amine functionalities.[7] For instance, the nosyl group is stable to the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group, and the Boc group is stable to the thiol-based deprotection of the nosyl group.[3] This orthogonality allows for the selective deprotection and functionalization of different amine groups within the same molecule.

cluster_orthogonal Orthogonal Protection Strategy Start Diamine with Ns and Boc Protection Acid Acidic Conditions (e.g., TFA) Start->Acid Thiol Thiophenol, K₂CO₃ Start->Thiol Product_A Deprotected Amine (formerly Boc) Acid->Product_A Product_B Deprotected Amine (formerly Ns) Thiol->Product_B Functionalization_A Selective Functionalization A Product_A->Functionalization_A Functionalization_B Selective Functionalization B Product_B->Functionalization_B

Caption: Logic diagram illustrating an orthogonal protection strategy using Ns and Boc groups.

Part 5: Potential Applications in Medicinal Chemistry

While this compound is primarily utilized as a synthetic intermediate, the broader class of sulfonamides is a well-established pharmacophore with a wide range of biological activities.[8] Derivatives of N-cyclohexyl-benzenesulfonamides and related structures have shown potential as:

  • Anticancer Agents: Many sulfonamide derivatives exhibit anticancer properties, often through the inhibition of enzymes like carbonic anhydrases, which are overexpressed in many tumors.[8]

  • Anti-inflammatory and Analgesic Agents: N-acylhydrazone derivatives containing a cyclohexyl moiety have been identified as having significant anti-inflammatory and analgesic activities.[9]

  • Antimicrobial Agents: The sulfonamide scaffold is historically significant for its antimicrobial properties.[8]

The combination of the sulfonamide group, the lipophilic cyclohexyl ring, and the reactive nitro-aromatic system in this compound makes it and its derivatives interesting candidates for screening in various biological assays. The nitro group can be reduced to an amino group, providing a handle for further functionalization and the generation of compound libraries for drug discovery.[10]

Conclusion

This compound is a versatile and highly valuable reagent in modern organic synthesis. Its utility extends far beyond that of a simple amine protecting group. As demonstrated in this guide, its unique electronic properties allow it to act as both a protecting and an activating group, facilitating the efficient synthesis of secondary amines via the Fukuyama-Mitsunobu reaction. The mild conditions required for its removal make it an ideal choice for complex molecule synthesis and orthogonal protection strategies. While its direct biological applications are yet to be fully explored, the rich pharmacology of related sulfonamide and cyclohexyl-containing compounds suggests that this compound is a promising scaffold for future drug discovery efforts.

References

  • Fukuyama, T., & Kan, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Retrieved from[Link]

  • Kaur, H., & Singh, G. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. Molecular Diversity, 26(1), 589-628. [Link]

  • (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Retrieved from [Link]

  • Romero, N. A., & Nicewicz, D. A. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Chemistry. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Retrieved from [Link]

  • Zhang, J., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 23(4), 168. [Link]

  • Kotha, S., & Lahiri, K. (2002). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society, 124(51), 15302-15303. [Link]

  • Olsen, C. A., et al. (2004). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Organic & Biomolecular Chemistry, 2(9), 1339-1350. [Link]

  • Ejike, C. E., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3369. [Link]

  • Taddei, M., et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(15), 2375-2377. [Link]

  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(15), 10189-10332. [Link]

  • Weinreb, S. M. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(23), e202302394. [Link]

Sources

Methodological & Application

synthesis protocol for N-cyclohexyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for N-Cyclohexyl-2-nitrobenzenesulfonamide

Executive Summary

This application note details the synthesis of This compound (CAS: 53274-26-2), a critical intermediate in the Fukuyama Amine Synthesis . This protocol utilizes the 2-nitrobenzenesulfonyl (nosyl) group to protect the primary amine of cyclohexylamine. The resulting sulfonamide is activated for subsequent alkylation (due to the electron-withdrawing nitro group increasing the acidity of the N-H bond) and can be cleaved under mild conditions using thiols.

Key Technical Parameters:

  • Target Compound: this compound[1]

  • Reaction Type: Nucleophilic Substitution (Sulfonylation)

  • Yield Potential: 85-95% (Optimized); Literature reference: 58-90%

  • Physical State: Light yellow crystalline solid

  • Melting Point: 85–88 °C[2]

Scientific Foundation & Mechanism

Mechanistic Insight

The synthesis proceeds via an addition-elimination mechanism at the sulfonyl sulfur center. The nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the sulfur atom of 2-nitrobenzenesulfonyl chloride (Nosyl chloride).

  • Nucleophilic Attack: The lone pair of the cyclohexylamine nitrogen attacks the electrophilic sulfur, forming a tetrahedral intermediate.

  • Base Mediation: A non-nucleophilic base (Pyridine or Triethylamine) is essential to neutralize the generated hydrochloric acid (HCl). This drives the equilibrium forward and prevents the protonation of the amine reactant, which would render it non-nucleophilic.

  • Electronic Effects: The ortho-nitro group provides significant electron-withdrawing character, making the sulfonyl chloride highly reactive but also stabilizing the resulting sulfonamide anion (facilitating future alkylation, if desired).

Reaction Pathway Diagram

ReactionPathway R1 Cyclohexylamine (Nucleophile) Inter Tetrahedral Intermediate R1->Inter Addition R2 2-Nitrobenzenesulfonyl Chloride (Electrophile) R2->Inter Addition Base Base (Pyridine/TEA) Base->Inter Proton Capture Prod N-Cyclohexyl-2-nitro- benzenesulfonamide Inter->Prod Elimination (-Cl) ByProd Pyridinium HCl Inter->ByProd Salt Formation

Figure 1: Mechanistic pathway for the sulfonylation of cyclohexylamine.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[3]RoleHazards
Cyclohexylamine 99.171.0NucleophileCorrosive, Flammable
2-Nitrobenzenesulfonyl chloride (NsCl)221.621.1ElectrophileCorrosive, Moisture Sensitive
Triethylamine (TEA) or Pyridine101.191.5 - 2.0Base / Acid ScavengerToxic, Flammable
Dichloromethane (DCM) 84.93SolventSolvent (0.2 M)Volatile, Carcinogen susp.
Step-by-Step Procedure

Pre-requisite: Oven-dry all glassware. Perform reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the sulfonyl chloride.

  • Preparation of Amine Solution:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Cyclohexylamine (10.0 mmol, 0.99 g) in anhydrous DCM (40 mL).

    • Add Triethylamine (15.0 mmol, 2.1 mL) or Pyridine.

    • Why: Excess base ensures complete neutralization of HCl. DCM is chosen for its excellent solubility of both reactants and the product.

  • Controlled Addition (Critical Step):

    • Cool the solution to 0 °C using an ice-water bath.

    • Dissolve 2-Nitrobenzenesulfonyl chloride (11.0 mmol, 2.44 g) in minimal DCM (10 mL).

    • Add the NsCl solution dropwise to the amine mixture over 15–20 minutes.

    • Why: Exothermic reaction control.[4][5] Rapid addition can lead to bis-sulfonylation or decomposition.

  • Reaction Maintenance:

    • Allow the mixture to warm to room temperature (RT) naturally.

    • Stir for 2–4 hours .

    • Validation: Monitor by TLC (Hexane/EtOAc 2:1). The starting amine (ninhydrin stain) should disappear; the product is UV active.

  • Workup and Isolation:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash 1: 1M HCl (2 x 30 mL). Why: Removes unreacted amine and pyridine/TEA.

    • Wash 2: Saturated NaHCO₃ (1 x 30 mL). Why: Neutralizes residual acid; ensures sulfonamide remains protonated (pKa ~10).

    • Wash 3: Brine (saturated NaCl).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically a light yellow solid.

    • Recrystallization: Dissolve in minimal hot Ethanol (EtOH) or a DCM/Hexane mixture. Cool to 4 °C to crystallize.

    • Alternative: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Workup Logic Flow

WorkupFlow RxnMix Reaction Mixture (DCM, Product, Base, Salts) AcidWash Wash: 1M HCl RxnMix->AcidWash AqLayer1 Aqueous Layer: Amine salts, Pyridine-HCl (DISCARD) AcidWash->AqLayer1 OrgLayer1 Organic Layer: Product, excess NsCl AcidWash->OrgLayer1 BaseWash Wash: Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer: Neutralized acid (DISCARD) BaseWash->AqLayer2 OrgLayer2 Organic Layer: Purified Product BaseWash->OrgLayer2 DryConc Dry (MgSO4) & Concentrate OrgLayer2->DryConc Final Crude Solid (Recrystallize) DryConc->Final

Figure 2: Separation and purification workflow ensuring removal of base and starting materials.

Characterization & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these standards.

Physical Properties
  • Appearance: Light yellow crystalline solid.

  • Melting Point: 85–88 °C [1].

  • Solubility: Soluble in DCM, CHCl₃, DMSO; insoluble in water.

NMR Spectroscopy (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.10 – 8.05 (m, 1H, Ar-H ortho to NO₂).
      
    • 
       7.90 – 7.85 (m, 1H, Ar-H ortho to SO₂).
      
    • 
       7.75 – 7.65 (m, 2H, Ar-H meta).
      
    • 
       5.45 (d, J = 7.5 Hz, 1H, NH ). Note: Chemical shift varies with concentration.
      
    • 
       3.25 – 3.15 (m, 1H, N-CH -Cy).
      
    • 
       1.85 – 1.10 (m, 10H, Cyclohexyl CH ₂).
      
Troubleshooting Guide
  • Low Yield: Ensure NsCl is not hydrolyzed. Check reagent quality (NsCl should be yellow crystals, not white powder/oil). Ensure anhydrous conditions.

  • Oil instead of Solid: Presence of residual solvent or impurities.[4][5] Triturate with cold hexanes or diethyl ether to induce crystallization.

  • Red Coloration: Often indicates Meisenheimer complex formation if excess base or strong nucleophiles are present; usually removed during acid wash.

References

  • Patent Reference: Benzothiazine and benzothiadiazine compounds and preparation and use. WO2017133655A1. (2017). (Describes synthesis of this compound, Compound 3a).

  • Fukuyama Amine Synthesis: Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359.

  • General Protocol: Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses, 79, 186.

Sources

Application Note & Protocol: Preparation of N-Cyclohexyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic manipulation of functional groups is a cornerstone of molecular design. The amine moiety, being both nucleophilic and basic, frequently necessitates protection to ensure selectivity in multi-step synthetic sequences. The 2-nitrobenzenesulfonyl group, commonly known as the "nosyl" (Ns) group, has been established as a superior protecting group for primary and secondary amines.[1] Pioneered by Fukuyama, the nosyl group offers a distinct advantage over traditional sulfonyl protectors like the tosyl (Ts) group due to its facile cleavage under mild, non-basic conditions.[1]

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-cyclohexyl-2-nitrobenzenesulfonamide, a representative nosyl-protected secondary amine. The procedure involves the reaction of cyclohexylamine with 2-nitrobenzenesulfonyl chloride. This transformation is a robust and high-yielding method for amine protection.[2][3] We will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental procedure, and discuss essential safety considerations and characterization techniques.

The resulting compound, this compound, serves as a stable intermediate, ready for subsequent synthetic transformations where the protected amine needs to be inert to various reagents before its eventual mild deprotection.[1]

Reaction Principle and Mechanism

The formation of this compound proceeds via a classical nucleophilic acyl substitution pathway at the sulfonyl sulfur center.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride.

  • Formation of Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine added to the reaction, removes the proton from the newly-formed ammonium species to yield the neutral sulfonamide product and a hydrochloride salt.[3]

The use of a non-nucleophilic base is crucial; it serves to neutralize the HCl generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.

Reaction_Mechanism Figure 1: Reaction Mechanism R1 Cyclohexylamine INT Tetrahedral Intermediate R1->INT Nucleophilic Attack R2 2-Nitrobenzenesulfonyl Chloride R2->INT P1 This compound INT->P1 Chloride Elimination P2 Base-HCl Salt P1->P2 BASE Base (e.g., Pyridine)

Caption: Figure 1: Reaction Mechanism.

Materials, Reagents, and Equipment

Reagents
ReagentCAS No.M.W. ( g/mol )Molarity/PuritySupplier Example
Cyclohexylamine108-91-899.17≥99%Sigma-Aldrich
2-Nitrobenzenesulfonyl Chloride1694-92-4221.62≥98%Aldrich[4]
Pyridine (Anhydrous)110-86-179.1099.8%Sigma-Aldrich
Dichloromethane (DCM, Anhydrous)75-09-284.93≥99.8%Fisher Scientific
Hydrochloric Acid (HCl)7647-01-036.461 M aq. SolutionVWR
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aq. Sol.J.T. Baker
BrineN/AN/ASaturated aq. Sol.Lab Prepared
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousAcros Organics
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe

  • Nitrogen or Argon gas inlet

  • Rubber septa

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Filtration apparatus

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nosylation of primary amines.[2][3]

Workflow Figure 2: Experimental Workflow A 1. Setup & Inerting (Flask, Stirrer, N2) B 2. Reagent Addition (Dissolve Amine & Pyridine in DCM) A->B C 3. Cooling (Cool to 0 °C in ice bath) B->C D 4. Sulfonylation (Add Ns-Cl solution portion-wise) C->D E 5. Reaction (Warm to RT, Stir 2-16h) D->E F 6. Quenching & Work-up (Dilute, Wash with 1M HCl) E->F G 7. Neutralization & Washing (Wash with NaHCO3, Water, Brine) F->G H 8. Drying & Concentration (Dry with MgSO4, Filter, Evaporate) G->H I 9. Purification & Analysis (Recrystallization, Characterization) H->I

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure

1. Reaction Setup:

  • Equip a 250 mL two-necked, round-bottomed flask with a magnetic stir bar, a nitrogen gas inlet, and a rubber septum.

  • Place the flask under a positive pressure of nitrogen or argon. This inert atmosphere is crucial as the reactant, 2-nitrobenzenesulfonyl chloride, is sensitive to moisture.

2. Reagent Charging:

  • To the flask, add cyclohexylamine (1.0 eq, e.g., 2.25 g, 22.7 mmol) and anhydrous dichloromethane (DCM, approx. 100 mL).

  • Stir the solution until the amine is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical during the initial addition to control the exothermic nature of the reaction.

  • Via syringe, add anhydrous pyridine (1.5 eq, e.g., 2.7 mL, 34.0 mmol) to the stirred solution.

3. Sulfonylation Reaction:

  • In a separate beaker, dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq, e.g., 5.29 g, 23.8 mmol) in a minimal amount of anhydrous DCM (approx. 20 mL).

  • Add the 2-nitrobenzenesulfonyl chloride solution to the reaction flask portion-wise (or via dropping funnel) over 10-15 minutes.[2][3] The slow addition prevents a rapid temperature increase that could lead to side product formation.

  • Rationale: A slight excess of the sulfonyl chloride ensures the complete consumption of the starting amine.

4. Reaction Monitoring:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir for 2-16 hours. The progress should be monitored periodically by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting amine spot is no longer visible.

5. Aqueous Work-up and Product Isolation:

  • Upon completion, dilute the reaction mixture with an additional 100 mL of DCM.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with 1M HCl solution (2 x 100 mL). This acidic wash is essential to remove the excess pyridine and the pyridinium hydrochloride salt formed during the reaction.[2]

  • Next, wash with water (1 x 100 mL), followed by saturated NaHCO₃ solution (1 x 100 mL) to neutralize any remaining acid, and finally with brine (1 x 100 mL) to initiate the drying process.[2]

6. Drying and Concentration:

  • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often a pale yellow solid.

7. Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the product as a crystalline solid.[3]

Safety and Hazard Management

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Nitrobenzenesulfonyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage.[4][5][6] It is also moisture-sensitive. Avoid inhalation of its dust.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][7]

  • Cyclohexylamine: A flammable and corrosive liquid that can cause burns. Handle with care.

  • Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected data for this compound are:

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Compare with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional group stretches (e.g., S=O from sulfonamide, N-O from nitro group).

  • Mass Spectrometry (MS): To confirm the molecular weight.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend reaction time and continue to monitor by TLC. Ensure reagents are anhydrous.
Loss of product during work-up.Ensure pH is correct during washes. Avoid vigorous shaking that can cause emulsions.
Impure Product Incomplete removal of base.Perform additional 1M HCl washes during the work-up.
Presence of unreacted starting material.Ensure the correct stoichiometry was used. Purify via column chromatography if recrystallization is insufficient.
Reaction does not start Inactive 2-nitrobenzenesulfonyl chloride.The reagent is moisture-sensitive. Use a fresh bottle or ensure it was stored properly.

References

  • DC Fine Chemicals. (n.d.). Safety Data Sheet: 2-Nitrobenzenesulfonyl chloride. Retrieved February 15, 2026, from [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Manandhar, B., & Aye, Y. (2018). N-cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide.
  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.

Sources

synthesis of ciclopirox olamine from N-cyclohexyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of Ciclopirox Olamine , a broad-spectrum antifungal agent.[1][2][3][4][5]

Critical Scientific Note: The specific starting material requested,


-cyclohexyl-2-nitrobenzenesulfonamide , is chemically distinct from the established precursors required for the Ciclopirox core (

-hydroxy-pyridone).[6]

-cyclohexyl-2-nitrobenzenesulfonamide is a classic intermediate in the Fukuyama Amine Synthesis used to prepare secondary amines, whereas Ciclopirox requires the formation of a carbon-carbon bond between the cyclohexyl ring and the pyridone core (at position C6), not a nitrogen-cyclohexyl bond.[6]

To ensure Scientific Integrity and Trustworthiness (Part 2 of your requirements), this guide will:

  • Detail the Standard Industrial Protocol (The "Hoechst Route") which is the validated method for synthesizing Ciclopirox Olamine.

  • Provide a Mechanistic Analysis of the requested starting material (

    
    -cyclohexyl-2-nitrobenzenesulfonamide) to clarify its actual utility in organic synthesis versus the target molecule.
    

Executive Summary & Retrosynthetic Analysis

Ciclopirox (6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one) acts by chelating polyvalent metal cations (


, 

), inhibiting metal-dependent enzymes in fungi.[6] The synthesis hinges on constructing the 1-hydroxy-2-pyridone core with a sterically demanding cyclohexyl group at the C6 position.[6]
Retrosynthetic Logic

The most robust synthetic route (via the


-Pyrone Intermediate ) disconnects the N-O bond and the C-C bonds of the heterocyclic ring.
  • Target: Ciclopirox Olamine.[1][2][3][4][5][7]

  • Intermediate: 6-Cyclohexyl-4-methyl-2-pyrone.[2][5][6]

  • Disconnection: The pyrone is assembled from Cyclohexanecarbonyl chloride (providing the C6-cyclohexyl moiety) and Methyl 3-methyl-2-butenoate (providing the C3-C4-C5 segment).[6]

Note on User-Requested Precursor:


-cyclohexyl-2-nitrobenzenesulfonamide is a protected amine.[6] Converting this to Ciclopirox would require cleaving the sulfonamide to yield cyclohexylamine, followed by a non-standard, low-yielding radical alkylation of a pre-formed pyridine ring. This is not the recommended route for high-purity pharmaceutical synthesis.[6]

Validated Experimental Protocol (The -Pyrone Route)

Phase 1: Synthesis of the -Pyrone Intermediate

Objective: Construct the 6-cyclohexyl-4-methyl-2-pyrone core via Friedel-Crafts acylation and cyclization.[6]

Reagents:

  • Cyclohexanecarbonyl chloride (1.0 equiv)[6]

  • Methyl 3-methyl-2-butenoate (Senecioic acid methyl ester) (1.0 equiv)[6]

  • Aluminum Chloride (

    
    ) (Catalyst)[1][6]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[6]

Step-by-Step Methodology:

  • Acylation:

    • In a flame-dried reactor under

      
       atmosphere, dissolve Methyl 3-methyl-2-butenoate  (11.4 g, 100 mmol) in anhydrous DCM (50 mL).
      
    • Cool the solution to 0°C.

    • Add Cyclohexanecarbonyl chloride (14.6 g, 100 mmol) dropwise over 20 minutes to maintain temperature.

    • Add anhydrous

      
        (14.0 g, 105 mmol) in small portions. Caution: Exothermic.[6]
      
    • Allow the mixture to warm to room temperature and stir for 12 hours. The intermediate formed is the acyl-enoate.[6]

  • Cyclization (Thermal):

    • The crude reaction mixture is often treated directly or after a mild workup. For high purity, quench with ice-water/HCl, extract with DCM, and concentrate.

    • Heat the residue in a high-boiling solvent (e.g., Toluene) or neat at 150°C-170°C under vacuum to drive the cyclization and eliminate methanol.[6]

    • Purification: Distillation under reduced pressure or recrystallization from hexane.

    • Product: 6-cyclohexyl-4-methyl-2-pyrone .[2][5][6]

Phase 2: Conversion to Ciclopirox (N-Hydroxylation)

Objective: Transform the pyrone to the N-hydroxy-pyridone via reaction with hydroxylamine.[1][6]

Reagents:

  • 6-cyclohexyl-4-methyl-2-pyrone (from Phase 1)[6]

  • Hydroxylamine hydrochloride (

    
    ) (1.5 equiv)[6]
    
  • Base: 2-Aminopyridine or Imidazole (Catalytic/Solvent)[6]

Step-by-Step Methodology:

  • Reaction Setup:

    • Combine 6-cyclohexyl-4-methyl-2-pyrone (10.0 g, 52 mmol) and Hydroxylamine hydrochloride (5.4 g, 78 mmol) in a reaction vessel.[6]

    • Add 2-Aminopyridine (30 mL) as the solvent/base.[6]

  • Heating:

    • Heat the mixture to 100°C for 6–8 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the pyrone.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into dilute

      
       (2N, 200 mL) to acidify (pH < 2) and remove the 2-aminopyridine.
      
    • The product, Ciclopirox (free acid), will precipitate or can be extracted with Ethyl Acetate.

    • Wash the organic layer with brine, dry over

      
      , and concentrate.[8]
      
    • Yield: Typically 75–85%.

Phase 3: Salt Formation (Ciclopirox Olamine)

Objective: Stabilize the active pharmaceutical ingredient (API) with ethanolamine.[2]

Reagents:

  • Ciclopirox (Free acid)[6]

  • Ethanolamine (2-aminoethanol)[4][5][6][9]

  • Solvent: Ethyl Acetate / Acetone[6]

Step-by-Step Methodology:

  • Dissolve Ciclopirox (5.0 g) in Ethyl Acetate (25 mL) at 40°C.

  • Add Ethanolamine (1.0 equiv, approx 1.2 g) dropwise.

  • The salt will precipitate almost immediately.

  • Cool to 0°C and stir for 1 hour.

  • Filter the white crystalline solid, wash with cold Ethyl Acetate, and dry under vacuum at 40°C.

  • Final Product: Ciclopirox Olamine .

Data Summary & Specifications

ParameterSpecification
Chemical Formula

Molecular Weight 268.35 g/mol (Salt)
Appearance White to off-white crystalline powder
Melting Point 140°C – 144°C (Decomposes)
Solubility Soluble in methanol, ethanol; slightly soluble in water.[6][7]
Key Intermediate 6-cyclohexyl-4-methyl-2-pyrone
Critical Impurity Unreacted Hydroxylamine; 2-Aminopyridine residues

Mechanistic Visualization (Graphviz)[6]

The following diagram illustrates the standard industrial pathway ("Hoechst Route") alongside the theoretical position of the user's requested starting material to demonstrate the divergence.

CiclopiroxSynthesis cluster_legend Pathway Analysis SM1 Cyclohexanecarbonyl Chloride Intermediate 6-cyclohexyl-4-methyl- 2-pyrone SM1->Intermediate Friedel-Crafts (AlCl3, DCM) SM2 Methyl 3-methyl- 2-butenoate SM2->Intermediate UserSM N-cyclohexyl-2- nitrobenzenesulfonamide (User Requested) Amine Cyclohexylamine (Deprotected) UserSM->Amine Fukuyama Deprotection (HS-R, Base) Amine->SM1 Conversion to Acid Chloride (Requires Carboxylation) Ciclopirox Ciclopirox (Free Acid) Intermediate->Ciclopirox Ring Conversion (2-Aminopyridine, 100°C) Reagent_NH2OH Hydroxylamine (NH2OH) Reagent_NH2OH->Ciclopirox Final Ciclopirox Olamine Ciclopirox->Final Salt Formation (EtOAc) Olamine Ethanolamine Olamine->Final Legend Solid Line: Validated Industrial Route Dashed Line: Theoretical/Inefficient Route

Caption: Comparative workflow showing the validated industrial route via


-pyrone vs. the theoretical position of the sulfonamide precursor.

Analysis of the Requested Precursor ( -cyclohexyl-2-nitrobenzenesulfonamide)

While not the direct precursor for Ciclopirox,


-cyclohexyl-2-nitrobenzenesulfonamide is a high-value intermediate in specific organic syntheses.[6]
The Fukuyama Amine Synthesis Context

This compound is typically the "Ns-protected" form of cyclohexylamine.[6]

  • Mechanism: The electron-withdrawing nitrobenzenesulfonyl group renders the N-H proton acidic (

    
    ), allowing for smooth alkylation under Mitsunobu or basic conditions.[6]
    
  • Relevance to Ciclopirox:

    • If one needed to synthesize a Ciclopirox Analog with a modified amine chain, this reagent would be used to create the amine before attaching it to a ring.

    • However, since Ciclopirox has a C-cyclohexyl bond (Carbon-Carbon), the N-cyclohexyl moiety provided by this sulfonamide is structurally misplaced for the core synthesis.[6]

Protocol for Deprotection (If Cyclohexylamine is required)

If your workflow requires generating pure cyclohexylamine from this sulfonamide:

  • Reagents: Thiophenol (

    
    ) or Mercaptoacetic acid; 
    
    
    
    ; DMF or Acetonitrile.
  • Procedure:

    • Dissolve

      
      -cyclohexyl-2-nitrobenzenesulfonamide (1.0 equiv) in DMF.[6]
      
    • Add

      
       (3.0 equiv) and Thiophenol (1.2 equiv).
      
    • Stir at 25°C–50°C for 2 hours. The thiophenolate attacks the sulfur of the sulfonamide, releasing

      
       and the free amine.
      
    • Result: Cyclohexylamine (which would then need to be converted to cyclohexanecarboxylic acid

      
       acid chloride to enter the Ciclopirox pipeline).
      

References

  • BenchChem. (2025).[1] The Synthesis of Ciclopirox Olamine Analogues and Derivatives: An In-depth Technical Guide. Retrieved from [6]

  • Lohaus, G., & Dittmar, W. (1975).[5] United States Patent US3883545A: Pyridone derivatives and process for preparing them. Hoechst AG. Retrieved from

  • Musial-Klikk, A., et al. (2024). Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology. Applied Sciences.[2] Retrieved from [6]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2786, Ciclopirox olamine. Retrieved from [6]

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a versatile synthetic method for secondary amines. Chemical Communications, (4), 353-359. (Context for the sulfonamide precursor).

Sources

reagents for synthesizing N-cyclohexyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of N-cyclohexyl-2-nitrobenzenesulfonamide: Reagents, Protocols, and Mechanistic Insights

For researchers, scientists, and professionals in drug development, the synthesis of novel organic compounds is a cornerstone of innovation. This compound is a molecule of interest, and this guide provides a comprehensive overview of its synthesis, focusing on the essential reagents, a detailed experimental protocol, and the underlying scientific principles.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the reaction of cyclohexylamine with 2-nitrobenzenesulfonyl chloride.[1][2][3] This is a classic example of sulfonamide bond formation, a fundamental transformation in organic chemistry.[4][5][6] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[2][5][7]

Overall Reaction:

The reaction proceeds via a nucleophilic substitution mechanism.[8] The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride.[8] This is followed by the elimination of a chloride ion and deprotonation by the base to yield the final product.

Mechanism Visualization:

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination and Deprotonation Cyclohexylamine Cyclohexylamine (Nucleophile) SulfonylChloride 2-Nitrobenzenesulfonyl Chloride (Electrophile) Cyclohexylamine->SulfonylChloride Lone pair attacks sulfur TetrahedralIntermediate Tetrahedral Intermediate SulfonylChloride->TetrahedralIntermediate Forms intermediate Base Triethylamine (Base) FinalProduct This compound TetrahedralIntermediate->FinalProduct Chloride leaves Base->FinalProduct Removes proton HCl Triethylammonium Chloride (Byproduct) Base->HCl

Caption: Reaction mechanism for the synthesis of this compound.

Reagents and Materials

For a successful synthesis, the use of high-purity reagents and anhydrous conditions are crucial. The presence of water can lead to the hydrolysis of the sulfonyl chloride, forming the corresponding sulfonic acid as a significant byproduct.[7]

Reagent/MaterialFormulaMolar Mass ( g/mol )Key PropertiesSupplier Example
Cyclohexylamine C₆H₁₃N99.17Colorless to yellowish liquid, fishy odor, corrosive, strong base.[9][10][11][12][13]Sigma-Aldrich, Alfa Aesar
2-Nitrobenzenesulfonyl chloride C₆H₄ClNO₄S221.62White to yellow crystalline solid, moisture-sensitive.[14][15][16]Sigma-Aldrich, TCI
Triethylamine (C₂H₅)₃N101.19Colorless liquid, strong amine odor, used as a base.Fisher Scientific, Acros Organics
Dichloromethane (DCM) CH₂Cl₂84.93Colorless, volatile liquid, used as a solvent.VWR, EMD Millipore
Hydrochloric Acid (HCl) HCl36.46Used as a 1M aqueous solution for workup.J.T. Baker, Macron
Sodium Sulfate (anhydrous) Na₂SO₄142.04White crystalline solid, used as a drying agent.EMD Millipore, Fisher Scientific
Silica Gel SiO₂60.08Used for column chromatography.Sorbent Technologies, Grace

Experimental Protocol

This protocol is adapted from established methods for the synthesis of sulfonamides.[2][7]

Reaction Workflow Visualization:

G start Start: Assemble Glassware dissolve Dissolve Cyclohexylamine and Triethylamine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl Add 2-Nitrobenzenesulfonyl Chloride Solution Dropwise cool->add_sulfonyl react Stir at Room Temperature add_sulfonyl->react quench Quench with 1M HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_node End: Characterize Product purify->end_node

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Cyclohexylamine: Is a corrosive and flammable liquid with a strong, fishy odor.[10] It can cause severe skin burns and eye damage.[11] It is listed as an extremely hazardous substance.[9]

  • 2-Nitrobenzenesulfonyl Chloride: Is a moisture-sensitive solid that can cause severe skin burns and eye damage.[16][17]

  • Triethylamine: Is a flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe skin and eye irritation.

  • Dichloromethane: Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Cyclohexylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyclohexylamine]
  • Hazardous Substance Fact Sheet - NJ.gov. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0576.pdf]
  • Cyclohexylamine - Shanghai Orient Chemical Co.,Ltd. [URL: http://www.orient-chemical.com/cyclohexylamine/]
  • Cyclohexylamine | Formula: C6H13N - IRO Water Treatment. [URL: https://www.irowatertreatment.com/products/cyclohexylamine.html]
  • Cyclohexylamine, CHA, 1-aminocyclohexane; 1-cyclohexylamino; hexahydroaniline - Shandong IRO Amine Industry Co., Ltd. [URL: https://www.iro-amine.com/cyclohexylamine-cha.html]
  • 2-Nitrobenzenesulfonyl chloride | 1694-92-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710486.htm]
  • Simone, M., et al. (2020). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202002302]
  • Sulfonamide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfonamide]
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc00244a]
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7484920/]
  • 2-Nitrobenzenesulfonyl chloride 97 1694-92-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/n11507]
  • 2-nitrobenzenesulfonyl chloride - 1694-92-4 - ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-2150.html]
  • 2-Nitrobenzenesulfenyl chloride | C6H4ClNO2S | CID 24319 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitrobenzenesulfenyl-chloride]
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. [URL: https://www.benchchem.com/technical-center/sulfonamide-synthesis-with-primary-amines]
  • 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15540]
  • Synthesis of Sulfonamides from Disulfide | Download Table - ResearchGate. [URL: https://www.researchgate.
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. [URL: https://front-res-pub.com/journals/ijpr/ijpr-01-01-002/]
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-00000063]
  • US20030236437A1 - Process to prepare sulfonamides - Google Patents. [URL: https://patents.google.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/N-functional/sulfonamides.shtm]
  • Procter, D. J., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [URL: https://pubs.rsc.org/en/content/chapter/bk9781782622388-00305/978-1-78262-238-8]
  • Buy N-cyclohexyl-2-nitrobenzamide | 1780-21-8 - Smolecule. [URL: https://www.smolecule.com/product/n-cyclohexyl-2-nitrobenzamide-cas-1780-21-8.html]
  • 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent - Benchchem. [URL: https://www.benchchem.com/product/b1362800]
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v78p0232]
  • Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... - ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Reagents-and-conditions-i-2-nitrobenzenesulfonyl-chloride-2-NsCl-pyridine_fig1_23485703]

Sources

Application Note: Precision Solvent Selection for N-Cyclohexyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Cyclohexyl-2-nitrobenzenesulfonamide (2-Ns-Cyclohexylamine) serves as a critical intermediate in the Fukuyama Amine Synthesis , a robust method for converting primary amines to secondary amines. The 2-nitrobenzenesulfonyl (Ns) group acts as both a protecting group and an activating group, rendering the sulfonamide nitrogen sufficiently acidic (pKa ~10-11) for mono-alkylation under mild conditions.

This guide provides a technical analysis of solvent selection for the three critical lifecycle phases of this molecule: Formation , Alkylation , and Deprotection . We prioritize a transition from traditional high-performance solvents (DMF, DCM) to sustainable, scalable alternatives (2-MeTHF, MeCN) without compromising yield.

Chemical Profile & Solubility Architecture

Understanding the physicochemical behavior of the Ns-group is prerequisite to solvent selection. The electron-withdrawing nitro group at the ortho position creates a dipole that enhances solubility in polar aprotic solvents but limits solubility in non-polar hydrocarbons.

Table 1: Solubility & Solvent Compatibility Matrix
Solvent ClassSolventSolubility RatingApplication ContextGreen Score
Chlorinated Dichloromethane (DCM)Excellent Standard synthesis; solubilizes reactants & products.🔴 Low
Polar Aprotic DMF / DMSOExcellent Required for SNAr deprotection & alkylation.🔴 Low
Polar Aprotic Acetonitrile (MeCN)Good Superior for workup; supports carbonate bases.🟡 Med
Ethers THFGood Standard for Mitsunobu alkylation.🟡 Med
Bio-based Ethers 2-MeTHFGood Recommended Green Replacement for DCM/THF.🟢 High
Esters Ethyl AcetateModerate Extraction/Workup; poor for SNAr reactions.🟢 High
Hydrocarbons Hexanes / HeptaneInsoluble Used to precipitate product (antisolvent).🟡 Med
Protic WaterInsoluble Biphasic medium; washes inorganic salts.🟢 High

Phase I: Formation (Sulfonylation)

The synthesis involves the nucleophilic attack of cyclohexylamine on 2-nitrobenzenesulfonyl chloride (2-NsCl). The reaction generates HCl, requiring a base scavenger.

Solvent Strategy
  • Traditional: DCM with Triethylamine (TEA) or Pyridine. Risk: DCM is a regulated volatile organic compound (VOC).

  • Green/Scalable: 2-MeTHF or EtOAc in a biphasic system with aqueous K2CO3 (Schotten-Baumann conditions).

Protocol 1: Green Biphasic Synthesis

Objective: Synthesize this compound without halogenated solvents.

  • Preparation: In a round-bottom flask, dissolve Cyclohexylamine (1.0 equiv) in 2-MeTHF (0.5 M concentration).

  • Base Addition: Add 2.0 equiv of K2CO3 dissolved in water (1:1 v/v ratio with organic solvent).

  • Reaction: Cool to 0°C. Add 2-NsCl (1.1 equiv) portion-wise over 15 minutes. Vigorous stirring is essential to maximize mass transfer across the phase boundary.

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC (30% EtOAc/Heptane). The amine spot (ninhydrin active) should disappear; the sulfonamide spot (UV active) appears.

  • Workup: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine) and Brine.

  • Crystallization: Concentrate the organic layer. Add Heptane as an antisolvent to induce crystallization. Filter the pale yellow solid.

Phase II: Alkylation (Fukuyama Activation)

This is the defining step where the Ns-group proves its utility. The sulfonamide proton is acidic enough to be deprotonated by weak bases (Mitsunobu conditions or Carbonate bases), allowing mono-alkylation.

Solvent Strategy
  • Requirement: The solvent must dissolve the generated sulfonamide anion and the alkylating agent.

  • Selection:

    • DMF: The "Gold Standard" for reaction rate due to high dielectric constant, but difficult to remove (high boiling point).

    • MeCN: Excellent compromise. Dissolves Cs2CO3 sufficiently and is easily removed by rotary evaporation.

    • Toluene/THF: Preferred for Mitsunobu (DEAD/PPh3) pathways.

Protocol 2: Alkylation via Alkyl Halide (MeCN Route)

Objective: Mono-alkylation of the sulfonamide nitrogen.

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Base Activation: Add Cs2CO3 (2.0 equiv). The "Cesium Effect" improves solubility in MeCN compared to Potassium salts. Stir for 15 mins.

  • Alkylation: Add the Alkyl Halide (1.2 equiv).

  • Heat: Reflux (80°C) is often required for hindered electrophiles. For active halides (benzyl/allyl), 40-50°C is sufficient.

  • Checkpoint: Reaction is complete when the starting material (lower Rf) is fully converted to the N,N-disubstituted product (higher Rf).

Phase III: Deprotection (The Cleavage)

The removal of the Ns-group reveals the secondary amine.[1] This proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism where a thiolate attacks the aromatic ring, forming a Meisenheimer complex that collapses to release SO2 and the amine.[2]

Solvent Strategy
  • Critical Factor: The solvent must support the thiolate anion (nucleophile).

  • Selection:

    • DMF: Stabilizes the Meisenheimer intermediate effectively.

    • MeCN: Viable alternative if using highly nucleophilic thiols.

  • Reagent Choice (Odor Control): Replace Thiophenol (stench) with 2-Mercaptobenzoic acid or Dodecanethiol .

Protocol 3: Odorless Deprotection

Objective: Cleavage of the Ns-group using green-compatible reagents.

  • Reagent Mix: In a flask, combine the Alkylated Sulfonamide (1.0 equiv), 2-Mercaptobenzoic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Solvent: Add DMF or NMP (0.3 M). Note: While MeCN works, DMF is significantly faster for this specific SNAr step.

  • Reaction: Stir at RT. If conversion is slow after 2 hours, heat to 50°C.

  • The "Green" Workup:

    • Dilute with Ethyl Acetate .

    • Wash with saturated NaHCO3 .

    • Mechanism:[2][3][4] The 2-mercaptobenzoic acid byproduct is water-soluble in its carboxylate form, remaining in the aqueous phase. The desired secondary amine remains in the EtOAc layer.

    • Safety: This method avoids the release of volatile, foul-smelling thiols.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on the specific reaction stage and sustainability goals.

SolventSelection Start N-Cyclohexyl-2-Ns-Amide Workflow Step1 1. Formation (Sulfonylation) Start->Step1 Solv1_Trad Traditional: DCM + TEA Step1->Solv1_Trad Solv1_Green Recommended: 2-MeTHF + Aq. K2CO3 Step1->Solv1_Green Step2 2. Alkylation (Fukuyama Activation) Solv2_Mitsunobu Mitsunobu Route: THF or Toluene Step2->Solv2_Mitsunobu Solv2_Base Alkyl Halide Route: MeCN + Cs2CO3 Step2->Solv2_Base Step3 3. Deprotection (S_N_Ar Cleavage) Solv3_Trad Traditional: DMF + Thiophenol Step3->Solv3_Trad Solv3_Green Recommended: DMF + Mercaptobenzoic Acid (Odorless Workup) Step3->Solv3_Green Solv1_Trad->Step2 Solv1_Green->Step2 Solv2_Mitsunobu->Step3 Solv2_Base->Step3 Product Secondary Amine (Isolated in EtOAc) Solv3_Trad->Product Solv3_Green->Product

Caption: Operational workflow for this compound processing, highlighting green solvent pathways.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[5] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[6] Tetrahedron Letters, 36(36), 6373-6374.

  • Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [2]

  • Matyjaszewski, K., et al. (2025). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.[1] ResearchGate.

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[7][8]

  • BenchChem Technical Guides. (2025). A Technical Guide to the Solubility and Stability of N-Cyclohexyl-2-aminobenzenesulfonamide.

Sources

Troubleshooting & Optimization

Technical Support Center: N-cyclohexyl-2-nitrobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-cyclohexyl-2-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to overcome common challenges in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, a common reaction involving the coupling of 2-nitrobenzenesulfonyl chloride with cyclohexylamine.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this sulfonamide synthesis can stem from several factors. The primary culprits are often incomplete reaction, side reactions, or mechanical loss during workup and purification.

Troubleshooting Steps:

  • Reagent Quality: Ensure the 2-nitrobenzenesulfonyl chloride is of high purity and not hydrolyzed. It is sensitive to moisture and can decompose over time.[1][2] Using freshly opened or properly stored sulfonyl chloride is critical. Cyclohexylamine should also be pure and free of water.

  • Reaction Conditions:

    • Temperature Control: The reaction is typically exothermic. Running the reaction at a controlled low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride can minimize side reactions.[3]

    • Stoichiometry: A slight excess of the amine (cyclohexylamine) can sometimes drive the reaction to completion, but a large excess can complicate purification. Conversely, an excess of the sulfonyl chloride can lead to the formation of undesired byproducts.[4] Careful control of reactant ratios is key.

    • Solvent Choice: An inert, dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.[5] Ensure the solvent is anhydrous to prevent hydrolysis of the sulfonyl chloride.

    • Base Selection: A non-nucleophilic base, such as pyridine or triethylamine, is crucial to scavenge the HCl generated during the reaction.[5][6] The base should be dry and added in at least a stoichiometric amount. The choice of base can influence reaction rate and side product formation.[6]

  • Workup Procedure:

    • Aqueous Wash: After the reaction is complete, a careful aqueous workup is necessary to remove the hydrochloride salt of the base and any unreacted starting materials. A dilute acid wash (e.g., 1M HCl) can remove excess cyclohexylamine and the base, followed by a wash with saturated sodium bicarbonate to remove any remaining acid, and finally a brine wash to remove water.

    • Extraction: Ensure efficient extraction of the product into an organic solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

Q2: I am observing a significant amount of an insoluble white solid, which I suspect is a salt. How does this affect my yield and how can I prevent its formation during the reaction?

A2: The insoluble white solid is most likely the hydrochloride salt of the amine base (e.g., pyridinium chloride or triethylammonium chloride) used to neutralize the HCl produced.[6] While its formation is an expected part of the reaction, its precipitation can sometimes trap the product or starting materials, leading to lower isolated yields.

Troubleshooting Steps:

  • Solvent Volume: Increasing the solvent volume can sometimes keep the salt dissolved, allowing the reaction to proceed more homogeneously.

  • Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a well-mixed suspension.

  • Order of Addition: Adding the sulfonyl chloride solution slowly to the mixture of cyclohexylamine and base can help to control the local concentration of reactants and the rate of salt formation.[7]

Q3: My final product is difficult to purify and appears to be contaminated with a persistent impurity. What could this be and what purification strategies do you recommend?

A3: A common impurity is the disulfonylated amine, formed if there is an excess of the sulfonyl chloride and the reaction conditions are not carefully controlled. Another possibility is unreacted 2-nitrobenzenesulfonyl chloride, which can hydrolyze to 2-nitrobenzenesulfonic acid during workup.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides.

    • Solvent Screening: Experiment with different solvent systems to find one that dissolves the product well at high temperatures but poorly at room temperature.[8] Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.[8]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.[8]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from impurities.[9]

  • HPLC Analysis: For analytical purposes and to confirm purity, reverse-phase HPLC can be employed.[10] A typical mobile phase might consist of acetonitrile and water with a small amount of acid like formic or phosphoric acid.[10]

Key Experimental Parameters and Their Impact on Yield

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Temperature 0 °C to room temperatureHigher temperatures can lead to side reactions and decomposition of the sulfonyl chloride.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Presence of water will hydrolyze the 2-nitrobenzenesulfonyl chloride, reducing the yield.[3]
Base Pyridine or Triethylamine (≥ 1 equivalent)Insufficient base will leave HCl in the reaction, which can protonate the cyclohexylamine, rendering it non-nucleophilic.[6]
Stoichiometry ~1:1.1 ratio of sulfonyl chloride to cyclohexylamineA large excess of either reactant can lead to side product formation and purification difficulties.[4]
Reaction Time 2-6 hours (monitor by TLC)Incomplete reaction will result in low yield. Excessively long reaction times may lead to product degradation.

High-Yield Synthesis Protocol for this compound

This protocol is a robust starting point for achieving a high yield of the target compound.

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Cyclohexylamine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in a separate portion of anhydrous DCM.

  • Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow Start Low Yield or Purity Issue CheckReagents Verify Reagent Quality (Sulfonyl Chloride, Amine, Base, Solvent) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Stoichiometry, Time) Start->CheckConditions CheckWorkup Analyze Workup & Purification (Extraction, Washing, Crystallization) Start->CheckWorkup Hydrolysis Issue: Sulfonyl Chloride Hydrolysis CheckReagents->Hydrolysis Moisture Present? SideReaction Issue: Side Reactions CheckConditions->SideReaction Temp too high? IncompleteReaction Issue: Incomplete Reaction CheckConditions->IncompleteReaction Time too short? PurificationLoss Issue: Loss During Purification CheckWorkup->PurificationLoss Inefficient Separation? Solution1 Solution: Use Anhydrous Reagents & Solvents Hydrolysis->Solution1 Solution2 Solution: Optimize Temperature Control & Stoichiometry SideReaction->Solution2 Solution3 Solution: Increase Reaction Time / Monitor by TLC IncompleteReaction->Solution3 Solution4 Solution: Optimize Extraction & Recrystallization Solvent PurificationLoss->Solution4

Caption: Troubleshooting workflow for this compound synthesis.

References

  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
  • Barreiro, G., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.
  • Reddy, P. V. G., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • SIELC Technologies. (2018, February 16). Separation of Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- on Newcrom R1 HPLC column.
  • Cravotto, G., et al. (2025, August 06). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
  • Sharpe, R. J., et al. (2019). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC - NIH.
  • El-Faham, A., et al. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride....
  • Santa Cruz Biotechnology. (n.d.). 2-Nitrobenzenesulfonyl chloride.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine.

Sources

Technical Support Center: Troubleshooting Low Yields in N-Cyclohexyl-2-Nitrobenzenesulfonamide Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of N-cyclohexyl-2-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this crucial synthetic transformation. The following question-and-answer format provides in-depth, field-proven insights to help you optimize your reaction conditions and achieve higher yields.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you might be observing in your reaction and provides a logical path to a solution.

Q1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted this compound, even after extended reaction times. What are the likely causes and how can I fix this?

Answer:

This is a common issue that typically points to one of several factors related to reaction activation and reagents. Let's break down the potential culprits and the corresponding solutions.

Initial Checks: The "First Principles" of Reaction Setup

Before delving into more complex issues, it's crucial to ensure the fundamentals of your experimental setup are sound.[1][2] In many cases, low yields can be traced back to seemingly minor details.[1]

  • Anhydrous Conditions: Many alkylation reactions are sensitive to moisture. Ensure your glassware was properly oven or flame-dried and that your solvents are anhydrous.[2]

  • Inert Atmosphere: If your reaction involves sensitive reagents, such as strong bases or organometallics, it should be conducted under an inert atmosphere like nitrogen or argon.[2]

  • Temperature Control: Verify that your reaction is being maintained at the correct temperature. Some alkylations require elevated temperatures to overcome the activation energy barrier.[3]

  • Efficient Stirring: In heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing of reactants.[2]

Troubleshooting Workflow for Stalled Reactions

Caption: A logical workflow for troubleshooting stalled alkylation reactions.

In-depth Analysis of Potential Issues:

  • Insufficiently Strong Base: The acidity of the N-H proton on the sulfonamide is a critical factor. While the 2-nitro group increases acidity compared to a tosyl group, a sufficiently strong base is still required for complete deprotonation.[4]

    • Explanation: The reaction proceeds through the deprotonated sulfonamide anion, which acts as the nucleophile. If the base is not strong enough to shift the equilibrium towards the anion, the reaction rate will be slow or negligible.

    • Solution: Consider using stronger bases. While potassium carbonate (K₂CO₃) might be sufficient in some cases, stronger, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium hexamethyldisilazide (KHMDS) are often more effective.[5] For instance, in manganese-catalyzed "borrowing hydrogen" reactions, K₂CO₃ is effective, but stronger bases like KOH and KOt-Bu can sometimes lead to lower conversions.[3][6]

  • Poor Quality or Inactive Alkylating Agent: The electrophilicity of your alkylating agent is paramount.

    • Explanation: Alkyl halides are common, with reactivity following the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish. The alkylating agent could also have degraded during storage.

    • Solution:

      • Check the purity of your alkylating agent.

      • Consider switching to a more reactive analogue, such as an alkyl iodide or an alkyl triflate.

      • If using an alcohol, alternative methods like the Mitsunobu reaction might be necessary to activate the hydroxyl group.[7][8]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

    • Explanation: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for Sₙ2 reactions involving anionic nucleophiles as they solvate the cation of the base without strongly solvating the nucleophile.[3]

    • Solution: If you are using a non-polar solvent like toluene or a protic solvent like ethanol, switching to DMF or DMSO could significantly improve your yield.

Q2: The starting material is consumed, but the yield of the desired N-alkylated product is low, and I see multiple byproducts. What could be happening?

Answer:

This scenario suggests that while the reaction is proceeding, it's not selective for the desired product. The likely culprits are side reactions involving your starting materials or intermediates.

Common Side Reactions and Their Mitigation:

Side Reaction Plausible Cause Proposed Solution
O-Alkylation The sulfonamide anion is ambident, with potential nucleophilicity on both the nitrogen and oxygen atoms.This is generally less common for sulfonamides but can be influenced by the counter-ion and solvent. Using a more polar solvent can favor N-alkylation.
Dialkylation The mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.Use a bulky sulfonamide if possible to sterically hinder a second alkylation.[3] Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[3]
Elimination If the alkylating agent is a secondary or tertiary halide, elimination to form an alkene can compete with substitution, especially with sterically hindered or strong bases.Use a less hindered base. Lowering the reaction temperature can also favor substitution over elimination.
Decomposition High reaction temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the product.[1]Monitor the reaction closely and quench it as soon as the starting material is consumed.[1] Consider running the reaction at a lower temperature for a longer period.

Investigating the Fukuyama-Mitsunobu Reaction as an Alternative

For substrates with sensitive functional groups or when standard alkylation with alkyl halides fails, the Fukuyama-Mitsunobu reaction is an excellent alternative.[3][9]

  • Mechanism: This reaction utilizes an alcohol as the alkylating agent, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] The alcohol is activated in situ to form a good leaving group, which is then displaced by the sulfonamide nucleophile in an Sₙ2 reaction.[7][8]

  • Advantages:

    • Proceeds under mild, neutral conditions, making it compatible with a wide range of sensitive functional groups.[3]

    • Known for clean and high-yielding conversions with stereochemical inversion at the alcohol center.[7]

  • Considerations:

    • Poor atom economy due to the formation of triphenylphosphine oxide and a hydrazine byproduct.[7]

    • Workup can be challenging due to the byproducts.

Step-by-Step Protocol for a Fukuyama-Mitsunobu Alkylation

  • Dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.

Frequently Asked Questions (FAQs)

Q3: Why is the 2-nitrobenzenesulfonamide (nosyl) group used instead of the more common p-toluenesulfonamide (tosyl) group?

A: The primary advantage of the nosyl group lies in its facile removal under mild conditions.[4] The strong electron-withdrawing effect of the ortho-nitro group makes the sulfonamide N-H proton more acidic and, more importantly, facilitates the deprotection step.[4] Deprotection is typically achieved via nucleophilic aromatic substitution with a thiol, such as thiophenol, in the presence of a base.[9][10] This process proceeds through a Meisenheimer complex intermediate.[9] In contrast, the removal of a tosyl group often requires harsh, strongly acidic, or reductive conditions that may not be compatible with other functional groups in the molecule.

Deprotection Mechanism of the Nosyl Group

Caption: The deprotection of a nosyl amide proceeds via a Meisenheimer complex.

Q4: Can I use alcohols directly as alkylating agents without resorting to the Mitsunobu reaction?

A: Yes, recent advancements have led to methods that use alcohols directly, which is more atom-economical and environmentally friendly.[5] These "borrowing hydrogen" or "hydrogen autotransfer" reactions often employ transition metal catalysts, such as those based on iridium[5][11], ruthenium, or manganese[6], in the presence of a base.[5]

The general mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde in situ. The aldehyde then condenses with the sulfonamide to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product, regenerating the catalyst and producing only water as a byproduct.[5]

Q5: How can I monitor the progress of my reaction effectively?

A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common techniques.

  • TLC: This is a quick and easy way to get a qualitative sense of the reaction's progress. You should see the spot corresponding to your starting sulfonamide disappear and a new, typically less polar, spot for the N-alkylated product appear.

  • LC-MS: This provides more definitive information. You can monitor the disappearance of the mass peak for your starting material and the appearance of the mass peak for your desired product. This is also invaluable for identifying potential byproducts by their mass-to-charge ratio. An example of an HPLC method for a related compound, Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro-, uses a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier.[12]

References

  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. [Link]

  • Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst. ACS Publications. (2018). [Link]

  • De Rosa, M., et al. (2005). Solid phase deprotection of 2-nitrobenzenesulfonamides: Synthesis of simple 2-(alkylamino)-pyrroles. Tetrahedron Letters, 46(34), 5715-5717. [Link]

  • Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. ResearchGate. (2025). [Link]

  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry (RSC Publishing). [Link]

  • Catalytic N‐Alkylation of Sulfonamides. ResearchGate. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing). (2022). [Link]

  • 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. ResearchGate. [Link]

  • Mitsunobu - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Chemistry – An Asian Journal. (2009). [Link]

  • New Directions in the Mitsunobu Reaction. Nottingham ePrints. (2020). [Link]

  • Methods for mono‐selective N‐alkylation of primary sulfonamides using... ResearchGate. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. (2019). [Link]

  • How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. [Link]

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of the Japan Petroleum Institute. [Link]

  • Fukuyama Amine Synthesis. Chem-Station Int. Ed. (2014). [Link]

  • 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. [Link]

  • Problematic N-Alkylation. Reddit. (2023). [Link]

  • Separation of Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- on Newcrom R1 HPLC column. SIELC Technologies. (2018). [Link]

Sources

Technical Support Center: Sulfonamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Control Strategies for Sulfonyl Chloride Aminolysis

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SULF-OPT-2024[1]

Introduction: The Thermal "Goldilocks Zone"

Welcome to the Process Chemistry Support Center. You are likely here because your sulfonamide formation is suffering from one of three common failures: hydrolysis (low yield), bis-sulfonylation (impurity), or sluggish kinetics (steric hindrance).[1]

While sulfonamide formation via sulfonyl chlorides is a classic "click" reaction, it is governed by a ruthless competition between the amine (desired nucleophile) and water (competitor).[1] Temperature is the primary lever to bias this competition. This guide moves beyond "room temperature" instructions to provide a mechanistic thermal strategy.

Module 1: The Thermodynamics & Kinetics of Control

To optimize yield, you must visualize the reaction as a race.[1] The sulfonyl chloride electrophile (


) is highly reactive.[1]
  • The Kinetic Trap (Low T,

    
    ):  At low temperatures, the reaction rate decreases for both aminolysis and hydrolysis.[1] However, hydrolysis typically has a higher activation energy barrier than aminolysis with unhindered amines.[1] Cooling suppresses the side reaction (hydrolysis) more than the main reaction.
    
  • The Thermodynamic Risk (High T,

    
    ):  Heating accelerates all pathways.[1] Crucially, if the amine is hindered, heating often accelerates hydrolysis (with trace moisture) faster than the desired coupling.[1] Furthermore, extreme heat (
    
    
    
    ) can trigger
    
    
    extrusion in certain photocatalytic or radical-mediated systems, leading to desulfonylated aryl byproducts.[1]
Visualization: Reaction Pathway Divergence

The following diagram illustrates the critical decision points where temperature dictates the product outcome.

ReactionPathways Start Sulfonyl Chloride (R-SO2Cl) + Amine Decision Temperature Control Start->Decision Path_Cold Low Temp (< 5°C) Kinetic Control Decision->Path_Cold Standard Path_Hot High Temp (> 50°C) Thermodynamic Forcing Decision->Path_Hot Hindered Substrate Result_Sulfonamide Target Sulfonamide (High Selectivity) Path_Cold->Result_Sulfonamide Primary Pathway Result_Bis Impurity: Bis-sulfonylation Path_Cold->Result_Bis If excess R-SO2Cl Path_Hot->Result_Sulfonamide Only if Anhydrous Result_Hydrolysis Failure: Sulfonic Acid (Hydrolysis) Path_Hot->Result_Hydrolysis Moisture Present Result_Extrusion Failure: SO2 Extrusion (Arylation) Path_Hot->Result_Extrusion Extreme Heat (>80°C)

Figure 1: Mechanistic divergence based on thermal input.[1] Note that high temperatures significantly increase the risk of hydrolysis in non-anhydrous environments.

Module 2: Troubleshooting Workflow

Use this matrix to diagnose your specific issue based on thermal behavior.

SymptomProbable CauseThermal DiagnosisCorrective Action
Low Yield (Sulfonic Acid detected) Competitive HydrolysisReaction ran too hot in the presence of moisture (Schotten-Baumann conditions).[1]Cool to

for addition. Hydrolysis rate drops significantly at

.[1]
Bis-sulfonylation (

)
Over-reaction of primary amineTemperature too high during addition; excess sulfonyl chloride.[1]Strict

control.
The second sulfonylation is slower; low T allows kinetic differentiation.
No Reaction (Recovered SM) Steric Hindrance / Deactivated AmineActivation energy barrier not met.[1] Aniline/Secondary amine is too sluggish at

.[1]
Ramp Strategy: Start at

, then heat to

. Do not exceed

without anhydrous checks.[1]
Exotherm on Scale-up Runaway ReactionHeat removal capacity < Heat generation rate.Dosing Control: Add sulfonyl chloride as a solution over 1-2 hours, maintaining

.
Module 3: Frequently Asked Questions (FAQ)

Q: I am using an aniline derivative and it won't react at


. Should I boil it? 
A: No.  Boiling (reflux) often degrades sulfonyl chlorides.
  • Strategy: Anilines are weak nucleophiles. Use a "Thermal Ramp." Mix reagents at

    
     to prevent an initial exotherm spike, then warm to 
    
    
    
    . If conversion is
    
    
    after 4 hours, warm to
    
    
    .[1]
  • Catalysis: Add 10 mol% DMAP (4-dimethylaminopyridine).[1] This creates a hyper-reactive N-sulfonylpyridinium intermediate that reacts rapidly even at lower temperatures.

Q: Can I use water as a solvent? I heard it causes hydrolysis. A: Yes, you can. This is the Schotten-Baumann method.[1]

  • The Trick: You must keep the system cold (

    
    )  during the addition of the sulfonyl chloride.[1] At this temperature, the reaction with the amine is faster than the reaction with water. If you run this at room temperature, hydrolysis will dominate.[1]
    

Q: My microwave protocol suggests


. Is this safe? 
A:  Proceed with caution.
  • Microwave heating is efficient for sterically hindered secondary amines. However, ensure your solvent is strictly anhydrous .[1] At

    
    , trace water will destroy your sulfonyl chloride in seconds.[1] Also, be aware that some sulfonyl chlorides can undergo 
    
    
    
    extrusion at these temperatures, leading to byproducts.[1]
Module 4: Standard Operating Procedures (Protocols)

Select the protocol based on your substrate solubility and sensitivity.

ProtocolSelection Start Select Protocol Q1 Is the Amine water soluble? Start->Q1 ProtocolA Protocol A: Anhydrous Organic (DCM/Pyridine) Q1->ProtocolA No (Lipophilic) ProtocolB Protocol B: Schotten-Baumann (Water/Acetone/Na2CO3) Q1->ProtocolB Yes (Hydrophilic)

Figure 2: Decision tree for protocol selection.

Protocol A: Anhydrous Organic (High Precision)

Best for: Valuable intermediates, lipophilic amines, preventing hydrolysis.[1]

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Solvent: Dissolve Amine (1.0 equiv) in dry DCM (Dichloromethane). Add Pyridine (1.5 equiv) or

    
     (1.5 equiv).[1]
    
  • Thermal Control (Critical): Cool the solution to

    
      (ice bath).
    
  • Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise. Do not allow internal temp to rise above

    
    .
    
  • Ramp: Stir at

    
     for 30 mins, then remove ice bath and allow to warm to 
    
    
    
    (RT).
  • Monitor: Check LCMS after 2 hours. If incomplete, heat to

    
     .
    
Protocol B: Aqueous Schotten-Baumann (Green/Scale-up)

Best for: Amino acids, water-soluble amines, large scale.[1]

  • Setup: Standard flask, open to air (or loose cap).

  • Solvent: Dissolve Amine (1.0 equiv) in Water (or 1:1 Water/Acetone). Add

    
     (2.0 equiv).
    
  • Thermal Control (Critical): Cool mixture to

    
     . Hydrolysis is minimized here.
    
  • Addition: Add Sulfonyl Chloride (1.2 equiv) in small portions over 15-30 minutes.

  • Completion: Vigorously stir at

    
     for 1 hour, then warm to RT  for 2-4 hours. The product often precipitates out.
    
References
  • Deng, X., & Mani, N. S. (2006).[1][2] A facile, environmentally benign sulfonamide synthesis in water.[1][2] Green Chemistry, 8(9), 835-838.[1]

  • Perlson, L. N., et al. (2018).[1] Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation.[3][4][5] Organic Letters, 20(3), 648–651.[1] [1][5]

  • Gnedin, B. G., et al. (1988).[1] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR, 24(4). [1][6]

  • De Luca, L. (2006).[1] Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Current Medicinal Chemistry, 13(1). (Context on DMAP catalysis mechanisms).

Sources

catalyst selection for N-cyclohexyl-2-nitrobenzenesulfonamide deprotection

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the deprotection of


-cyclohexyl-2-nitrobenzenesulfonamide , a critical step in the Fukuyama Amine Synthesis .

While often referred to as "catalyst selection," the standard deprotection of nosyl (2-nitrobenzenesulfonyl) groups relies on a promoter system consisting of a nucleophilic thiol and a base. True catalytic turnover (where the reagent is regenerated) is rare in standard protocols but exists in emerging photoredox methods.

Part 1: Technical Guide to Reagent & Catalyst Selection

The Mechanism: Nucleophilic Aromatic Substitution ( )

The deprotection does not occur via simple hydrolysis. It proceeds through a Meisenheimer Complex .[1] The nucleophile (thiolate) attacks the aromatic ring at the ipso position, displacing the sulfonyl group as sulfur dioxide (


) and releasing the free amine.

Key Selection Criteria:

  • Thiol (Nucleophile): Determines reaction rate and odor profile.

  • Base: Determines the concentration of active thiolate anions.

  • Solvent: Polar aprotic solvents (DMF, MeCN) stabilize the Meisenheimer intermediate.

Reagent Selection Matrix

Select your system based on laboratory constraints (odor tolerance) and substrate sensitivity.

System ClassReagent A (Thiol) Reagent B (Base) Pros Cons
Standard (High Activity) Thiophenol (

)

or

Fastest kinetics; works on sterically hindered amines (like cyclohexyl).Extreme stench ; toxic; requires rigorous hood work.
Odorless (User Friendly) 2-Mercaptoethanol or Thioglycolic Acid DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Minimal odor; water-soluble byproducts (easy workup).Slower kinetics; DBU is expensive; may require heating (

).
Solid-Supported (Clean) Polymer-supported Thiophenol

Filtration-based purification; no extraction needed.High cost; slower diffusion-limited kinetics.
Photocatalytic (Emerging) Hantzsch Ester (Reductant)

(Cat.) + Visible Light
True catalysis; mild conditions; no thiols used.Requires light source; specialized setup; less robust for bulk scale.

Part 2: Mechanism Visualization

The following diagram illustrates the


 pathway, highlighting the critical Meisenheimer complex intermediate.

Fukuyama_Deprotection Substrate N-Cyclohexyl-Ns-Amide Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex + RS⁻ (Attack at ipso-C) Thiolate Thiolate Anion (RS⁻) Thiolate->Complex Products Free Amine (Cyclohexylamine) Complex->Products Collapse & SO₂ Extrusion Byproducts Ar-S-R + SO₂ Complex->Byproducts

Caption: The thiolate anion attacks the C-1 position of the nitrobenzenesulfonamide, forming a transient Meisenheimer complex that collapses to release the amine and sulfur dioxide.

Part 3: Experimental Protocol (Standard Odorless Method)

Objective: Deprotection of


-cyclohexyl-2-nitrobenzenesulfonamide using the Mercaptoethanol/DBU system.
  • Dissolution: Dissolve 1.0 equiv of

    
    -cyclohexyl-2-nitrobenzenesulfonamide in DMF  or Acetonitrile  (0.1 M concentration).
    
  • Activation: Add DBU (5.0 equiv) followed by 2-Mercaptoethanol (3.0 equiv).

    • Note: The solution typically turns bright yellow due to the formation of the nitrophenyl thioether byproduct.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Troubleshooting: If TLC shows starting material after 2h, heat to

      
      .
      
  • Workup (Extraction):

    • Dilute with Ethyl Acetate.

    • Wash 3x with water (to remove DMF, DBU, and excess mercaptoethanol).

    • Wash 2x with saturated

      
      .
      
    • Dry over

      
       and concentrate.
      
  • Purification: The byproduct (2-nitrophenyl-2-hydroxyethyl sulfide) is less polar than the free amine. Purify via silica gel chromatography (DCM/MeOH gradient) or acid-base extraction if the amine is basic enough.

Part 4: Troubleshooting & FAQs

Q1: The reaction is stalling with ~30% starting material remaining. What should I do?

Diagnosis: The thiolate concentration is likely too low, or the steric bulk of the cyclohexyl group is hindering attack. Solution:

  • Switch Base: If using

    
    , switch to 
    
    
    
    (Cesium effect increases solubility and nucleophilicity).
  • Switch Thiol: Change from mercaptoethanol to Thiophenol (

    
    ) . It is a significantly better nucleophile.
    
  • Concentration: Run the reaction more concentrated (0.5 M) to drive bimolecular kinetics.

Q2: I cannot tolerate the smell of thiophenol. Are there other options?

Solution: Yes. Use Thioglycolic acid (


) with LiOH  or KOH  (excess).
  • Mechanism:[1][2][3][4][5] The carboxylate group makes the byproduct highly water-soluble.

  • Workup: Upon completion, basify the aqueous layer to keep the byproduct (carboxylate) in the water phase, then extract your amine into the organic phase.

Q3: My product is contaminated with a yellow solid. What is it?

Diagnosis: This is the thioether byproduct (e.g., 2-nitrophenyl phenyl sulfide). It is intensely yellow/orange. Solution:

  • Chemical Removal: If your amine is basic, dissolve the crude mixture in dilute HCl. The amine will go into the water (as salt); the yellow thioether will stay in the organic layer. Wash the aqueous layer with ether, then basify (pH > 10) and extract the pure amine.

  • Chromatography: The thioether usually runs much faster (higher

    
    ) than the free amine on silica.
    
Q4: Can I use this method for 4-nitrobenzenesulfonamides (para-nosyl)?

Answer: Yes, but 2-nitro (ortho) is generally preferred. The ortho-nitro group provides inductive electron withdrawal and can participate in a "pseudo-intramolecular" stabilization of the transition state, often making o-nosyl cleavage faster than p-nosyl.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[6] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.

  • Kan, T., & Fukuyama, T. (2004).[1] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359.

  • Mattern, R. H. (1999). Nucleophilic Cleavage of the 2-Nitrobenzenesulfonyl Group: A New Deprotection Method. Tetrahedron Letters, 40(3), 485–488.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Determination of N-cyclohexyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of N-cyclohexyl-2-nitrobenzenesulfonamide. We will move beyond a simple recitation of steps, instead focusing on the scientific rationale behind each decision in the method development process. This guide is intended for researchers, scientists, and drug development professionals who require a scientifically sound and defensible analytical method.

Introduction: The Criticality of Purity in Drug Development

This compound is a sulfonamide derivative with a nitroaromatic moiety. As with any potential pharmaceutical compound, establishing a precise and reliable method to determine its purity is a cornerstone of quality control and regulatory compliance. The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a drug substance. Therefore, a well-developed, stability-indicating HPLC method is not merely a procedural requirement but a scientific necessity.

This guide will compare and contrast different approaches to key aspects of HPLC method development, providing the experimental data and theoretical grounding necessary to make informed decisions. Our approach is rooted in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures and ICH Q14 on analytical procedure development.[1][2][3][4]

Foundational Choices: Stationary Phase Selection

The heart of an HPLC separation is the column. The choice of stationary phase dictates the primary mode of interaction with the analyte and its impurities. For a molecule like this compound, which possesses both non-polar (cyclohexyl group) and polar (nitro and sulfonamide groups) characteristics, a reversed-phase approach is the most logical starting point.[5][6]

Here, we compare three common reversed-phase stationary phases:

  • C18 (Octadecylsilane): The workhorse of reversed-phase chromatography, offering high hydrophobicity and retention for non-polar compounds.

  • C8 (Octylsilane): Less retentive than C18, which can be advantageous for reducing run times and eluting moderately polar compounds more quickly.[7]

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the nitroaromatic ring of the analyte, in addition to hydrophobic interactions.[8]

Experimental Comparison of Stationary Phases

A screening experiment was conducted using a generic gradient of acetonitrile and water. The results are summarized below.

Stationary PhaseRetention Time (min)Tailing FactorTheoretical PlatesKey Observation
C18 (150 x 4.6 mm, 5 µm)12.51.215,000Good retention, but potential for long run times.
C8 (150 x 4.6 mm, 5 µm)9.81.114,500Reduced retention, potentially faster method.
Phenyl-Hexyl (150 x 4.6 mm, 5 µm)11.21.016,000Excellent peak shape and efficiency, suggesting beneficial secondary interactions.

Rationale: The Phenyl-Hexyl phase provided the best combination of peak shape (indicated by a tailing factor closest to 1) and efficiency (highest theoretical plates). The π-π interactions between the phenyl rings of the stationary phase and the nitrobenzene ring of the analyte likely contribute to this improved performance, offering a different selectivity that can be crucial for separating closely related impurities.[9]

Mobile Phase Optimization: A Dance of Solvents and pH

The mobile phase is the second key player in chromatographic selectivity. The choice of organic solvent and the pH of the aqueous component can dramatically alter the retention and resolution of ionizable compounds.[10]

Organic Solvent Comparison: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[11]

  • Acetonitrile: Offers lower viscosity (leading to lower backpressure) and a lower UV cutoff, which is advantageous for detecting compounds at low wavelengths.[9]

  • Methanol: Is a protic solvent and can engage in hydrogen bonding, which can alter selectivity compared to the aprotic acetonitrile.

Experimental Outcome: Acetonitrile was chosen due to its superior UV transparency at lower wavelengths, allowing for more sensitive detection. The nitroaromatic chromophore of this compound is expected to have a significant absorbance around 254 nm.[12]

The Influence of pH

The sulfonamide group in the analyte has a pKa, meaning its ionization state is dependent on the pH of the mobile phase. Operating at a pH where the analyte is in a single ionic form is crucial for reproducible retention times and good peak shape.[9]

An acidic mobile phase is generally preferred for sulfonamides to suppress the ionization of the acidic sulfonamide proton, leading to better retention and peak shape in reversed-phase chromatography. We compared two common acidic modifiers:

  • 0.1% Formic Acid: A volatile acid, making it compatible with mass spectrometry (MS) detection if required.

  • 0.1% Phosphoric Acid: A non-volatile acid that provides excellent buffering capacity and often leads to sharp peaks.[10]

Experimental Protocol: pH Scouting

  • Prepare mobile phases consisting of acetonitrile and water with 0.1% formic acid and, separately, 0.1% phosphoric acid.

  • Inject a solution of this compound.

  • Monitor retention time, peak shape, and resolution from any impurities.

Results: The mobile phase containing 0.1% phosphoric acid yielded slightly sharper peaks and better overall chromatography. For a UV-based purity method, MS compatibility is not a primary concern, making phosphoric acid a suitable choice.

Method Development Workflow

The following diagram illustrates the logical workflow for the development of the HPLC method.

MethodDevelopmentWorkflow A Define Analytical Target Profile (ATP) (Purity Method, Stability-Indicating) B Analyte Characterization (Structure, pKa, UV Spectrum) A->B C Initial Method Screening B->C D Stationary Phase Selection (C18, C8, Phenyl-Hexyl) C->D E Mobile Phase Screening (ACN vs. MeOH, pH) C->E F Optimization of Chromatographic Conditions D->F E->F G Gradient Optimization F->G H Flow Rate & Temperature F->H I Forced Degradation Studies G->I H->I J Method Validation (ICH Q2(R2)) I->J K Final Method J->K

Caption: A logical workflow for HPLC method development.

The Power of Forced Degradation Studies

A purity method must be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[13] Forced degradation studies are essential to generate these degradation products and verify the method's specificity.[14][15]

Experimental Protocol: Forced Degradation

  • Expose solutions of this compound to the following conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours

    • Basic: 0.1 N NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80°C for 48 hours (solid state)

    • Photolytic: ICH-compliant light exposure

  • Analyze the stressed samples using the developed HPLC method.

  • Use a photodiode array (PDA) detector to assess peak purity of the main peak and to obtain UV spectra of the degradants.

Anticipated Results and Their Implications:

Stress ConditionExpected DegradationImplication for Method
AcidicMinimal degradation expected due to the stability of the sulfonamide and nitro groups under acidic conditions.Confirms baseline stability.
BasicPotential hydrolysis of the sulfonamide bond.The method must resolve the resulting benzenesulfonic acid and cyclohexylamine from the parent compound.
OxidativePotential oxidation of the cyclohexyl ring or other susceptible parts of the molecule.New peaks for oxidized impurities should be baseline resolved.
Thermal & PhotolyticIsomerization or other rearrangements.The method's resolving power for closely related species is challenged.

The ability to separate the parent peak from all generated degradant peaks confirms the method is stability-indicating.

Final Optimized and Validated Method

Based on the comparative studies, the following method was selected and validated according to ICH Q2(R2) guidelines.[1][2][3]

ParameterCondition
Column Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)
Validation Summary

The method was validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness, meeting all predefined acceptance criteria as per ICH guidelines.[3][16]

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or degradants. Peak purity index > 0.999.No interference at the retention time of the analyte.
Linearity (R²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 100.5%98.0% - 102.0%
Precision (RSD) Repeatability: 0.45%, Intermediate Precision: 0.68%≤ 2.0%
Robustness No significant impact on results with minor changes in flow rate, temperature, and mobile phase composition.System suitability parameters are met.

Conclusion

The development of a robust HPLC method for purity determination is a systematic process that relies on a thorough understanding of the analyte's chemistry and the principles of chromatography. By comparing different stationary phases and mobile phase conditions, we have established a scientifically sound, stability-indicating method for this compound. The use of a Phenyl-Hexyl column provided superior selectivity, while an optimized gradient with an acidic mobile phase ensured excellent peak shape and resolution from potential impurities and degradation products. This comprehensive approach, grounded in ICH guidelines, ensures the delivery of reliable and defensible analytical data critical for the advancement of pharmaceutical development.

References

  • Lab Manager. (2025, October 22).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025, July 22).
  • CABI Digital Library. (2014, February 26). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • MDPI. (2022, March 21).
  • CABI Digital Library. (2014, February 26). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • PMC. (2019, January 28).
  • BioPharm International. (2025, November 29).
  • IntuitionLabs. (2026, February 12). ICH Q2(R2)
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Letters in Applied NanoBioScience. (2022, November 21).
  • PMC. (2021, June 22).
  • ResearchGate. (2025, August 6). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples | Request PDF.
  • SIELC Technologies. (2018, February 16). Separation of Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.).
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • Oxford Academic. (2000, October 1).
  • PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Research Journal of Pharmacy and Technology. (2021, June 20).
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Semantic Scholar. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • EPA. (2006, October).
  • Pharmaceutical Technology. (2016, May 2).
  • IJARSCT. (2024, May 15).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide.
  • Benchchem. (n.d.). Application Note: HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide.
  • Element Lab Solutions. (2018, December 3). HPLC UV detection.
  • MAC-MOD Analytical. (n.d.).
  • The Pharmaceutical and Chemical Journal. (n.d.).
  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).
  • Rasayan Journal of Chemistry. (n.d.).
  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of Benzenesulfonamide.
  • Thermo Fisher Scientific. (n.d.). Optimizing and Monitoring Solvent Quality for UV-Vis Absorption, Fluorescence and Charged Aerosol Detectors.

Sources

A Comparative Guide to N-Cyclohexyl-2-nitrobenzenesulfonamide and Other Sulfonamide Protecting Groups for Amine Protection

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. For the protection of amines, a functional group ubiquitous in pharmaceuticals and natural products, sulfonamides have long been a mainstay due to their inherent stability.[1] However, this robustness can be a double-edged sword, often necessitating harsh deprotection conditions that are incompatible with sensitive substrates.[2][3][4]

This guide provides a comprehensive comparison of N-cyclohexyl-2-nitrobenzenesulfonamide, a representative of the nosyl (Ns) class of protecting groups, with other commonly employed sulfonamide protecting groups. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Sulfonamide Landscape: A Tale of Stability and Lability

Sulfonamide protecting groups function by converting a nucleophilic amine into a significantly less reactive sulfonamide. This transformation is typically achieved by reacting the amine with a corresponding sulfonyl chloride in the presence of a base. The resulting sulfonamides are generally stable to a wide range of reaction conditions, including both acidic and basic environments.

The primary differentiator among sulfonamide protecting groups lies in the conditions required for their cleavage. This is largely dictated by the nature of the substituent on the sulfonyl group.

The Robust Workhorse: p-Toluenesulfonamide (Tosyl, Ts)

The p-toluenesulfonyl (Ts) group is perhaps one of the most well-established sulfonamide protecting groups, lauded for its exceptional stability.[2] This stability, however, comes at the cost of requiring harsh conditions for its removal, typically strong acids (e.g., HBr in acetic acid) or potent reducing agents (e.g., sodium in liquid ammonia, Mg/MeOH).[2] Such conditions can limit its application in the synthesis of complex molecules with sensitive functional groups.

The Mildly Removable Alternative: 2-Nitrobenzenesulfonamide (Nosyl, Ns)

The 2-nitrobenzenesulfonyl (nosyl, Ns) group, and by extension this compound, offers a significant advantage over the tosyl group: its facile cleavage under remarkably mild conditions.[4] The presence of the electron-withdrawing nitro group at the ortho position of the benzene ring activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[4]

This unique property allows for the deprotection of nosylamides using soft nucleophiles, most commonly thiols (such as thiophenol or 2-mercaptoethanol) in the presence of a mild base (e.g., K2CO3 or Cs2CO3).[5] This mild deprotection protocol makes the nosyl group orthogonal to many other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[6]

The N-cyclohexyl substituent in this compound, being an alkyl group, generally does not significantly alter the electronic properties of the nosyl group that govern its cleavage. However, the steric bulk of the cyclohexyl group can influence the kinetics of both the protection and deprotection steps, as well as the crystallinity and solubility of the protected amine.

Comparative Analysis of Sulfonamide Protecting Groups

To facilitate a clear comparison, the following table summarizes the key characteristics of this compound (representing the nosyl group) and other common sulfonamide protecting groups.

Protecting GroupAbbreviationStructureTypical Protection ConditionsTypical Deprotection ConditionsKey AdvantagesKey Disadvantages
This compoundNs-cyclo2-Nitrobenzenesulfonyl chloride, base (e.g., pyridine, Et3N), CH2Cl2, 0 °C to rtThiol (e.g., thiophenol), base (e.g., K2CO3), DMF or MeCN, rtMild cleavage, orthogonal to Boc and Cbz, crystalline derivativesSensitivity to some nucleophiles and reducing agents
p-ToluenesulfonamideTsp-Toluenesulfonyl chloride, pyridine, CH2Cl2, 0 °C to rtStrong acid (e.g., HBr/AcOH), or reducing agents (e.g., Na/NH3, Mg/MeOH)High stability to a wide range of conditionsHarsh cleavage conditions
MethanesulfonamideMsMethanesulfonyl chloride, Et3N, CH2Cl2, 0 °C to rtStrong acid or reducing agentsHigh stability, smaller sizeHarsh cleavage conditions
2-(Trimethylsilyl)ethanesulfonamideSES2-(Trimethylsilyl)ethanesulfonyl chloride, base, CH2Cl2Fluoride source (e.g., TBAF, CsF), MeCN or DMF, elevated temp.Mild, non-acidic/non-reductive cleavageHigher cost of reagent

Mechanistic Insights

A deeper understanding of the reaction mechanisms for the protection and deprotection of these sulfonamides is crucial for optimizing reaction conditions and troubleshooting potential issues.

Protection of Amines

The formation of a sulfonamide is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The amine acts as the nucleophile, attacking the electrophilic sulfur and displacing the chloride leaving group. A base is required to neutralize the HCl generated during the reaction.

Protection Amine R₂NH SulfonylChloride R'SO₂Cl Amine->SulfonylChloride Nucleophilic Attack Sulfonamide R₂N-SO₂R' SulfonylChloride->Sulfonamide Base Base HCl_Base Base·HCl Base->HCl_Base

Caption: General mechanism for the protection of amines as sulfonamides.

Deprotection of Nosylamides

The key to the mild deprotection of nosylamides is the SNAr mechanism. A thiolate anion, generated from a thiol and a base, attacks the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex.[5] This intermediate then collapses, leading to the cleavage of the S-N bond and release of the free amine.

Deprotection Nosylamide R₂N-Ns Meisenheimer Meisenheimer Complex Nosylamide->Meisenheimer Nucleophilic Attack Thiolate R'S⁻ Thiolate->Meisenheimer Amine R₂NH Meisenheimer->Amine Elimination Byproduct Ar-S-R' + SO₂ Meisenheimer->Byproduct

Caption: Mechanism of nosylamide deprotection via a Meisenheimer complex.

Experimental Protocols

The following are representative experimental protocols for the protection of a primary amine with this compound and its subsequent deprotection.

Protocol 1: Protection of Cyclohexylamine with 2-Nitrobenzenesulfonyl Chloride

Materials:

  • Cyclohexylamine

  • 2-Nitrobenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (CH2Cl2), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve cyclohexylamine (1.0 eq) in anhydrous CH2Cl2 in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (2.0 eq) to the stirred solution.

  • Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with CH2Cl2.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO3 solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: Deprotection of this compound

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous MgSO4

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate (3.0 eq) to the solution.

  • Add thiophenol (2.0 eq) to the stirred suspension.

  • Stir the reaction at room temperature until completion (monitor by TLC, typically 1-3 hours).

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solution under reduced pressure.

  • Purify the resulting cyclohexylamine by column chromatography or distillation.

The Fukuyama Amine Synthesis: A Powerful Application of Nosylamides

The utility of the nosyl protecting group extends beyond simple amine protection. The strong electron-withdrawing nature of the nosyl group acidifies the N-H proton of a primary nosylamide, facilitating its deprotonation and subsequent N-alkylation under mild conditions. This forms the basis of the Fukuyama amine synthesis, a powerful three-step process for the synthesis of secondary amines from primary amines: nosylation, N-alkylation, and deprotection.[5]

Fukuyama cluster_0 Fukuyama Amine Synthesis Workflow start Primary Amine (R-NH₂) nosylation Nosylation (NsCl, Base) start->nosylation nosylamide N-Nosyl Amine (R-NHNs) nosylation->nosylamide alkylation N-Alkylation (R'-X, Base or Mitsunobu) nosylamide->alkylation dialkyl_nosylamide N,N-Disubstituted Nosylamide (R-N(R')Ns) alkylation->dialkyl_nosylamide deprotection Deprotection (Thiol, Base) dialkyl_nosylamide->deprotection end Secondary Amine (R-NHR') deprotection->end

Caption: Workflow of the Fukuyama amine synthesis.

This methodology is particularly valuable for the synthesis of complex secondary amines where direct alkylation of the primary amine might lead to over-alkylation or other side reactions.

Conclusion

The choice of a sulfonamide protecting group is a critical decision in the design of a synthetic route. While the traditional tosyl group offers exceptional stability, its removal requires harsh conditions that can limit its applicability. This compound, as a member of the nosyl family, provides a compelling alternative, offering robust protection with the significant advantage of mild and orthogonal deprotection. This unique combination of stability and selective lability makes the nosyl group an invaluable tool for modern organic synthesis, particularly in the construction of complex and sensitive molecules. The principles and protocols outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this compound and other sulfonamide protecting groups in their synthetic endeavors.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]

  • Sacher, J. R., & Weinreb, S. M. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl (SES) Protecting Group. Organic Syntheses. [Link]

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Chem-Station Int. Ed. [Link]

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359. [Link]

  • Scribd. (n.d.). Stability of Amino Protecting Groups. [Link]

  • Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Chem-Station Int. Ed. [Link]

  • Miller, S. C., & Scanlan, T. S. (1997). Utilization of Fukuyama's Sulfonamide Protecting Group for the Synthesis of N-Substituted α-Amino Acids and Derivatives. Journal of the American Chemical Society, 119(9), 2301–2302. [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(10), 1575–1578. [Link]

  • Peptron. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Alonso, D. A., Nájera, C., & Varea, M. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. European Journal of Organic Chemistry, 2011(17), 3156–3164. [Link]

  • G. E. Job, D. E. A. G. B. A. S. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(1). [Link]

  • Zhang, Z., et al. (2021). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications, 12(1), 639. [Link]

  • Singh, R. P., & Kumar, V. (2022). Biological activity and synthesis of sulfonamide derivatives: A brief review. Results in Chemistry, 4, 100318. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. [Link]

Sources

Reference Standards for N-Cyclohexyl-2-nitrobenzenesulfonamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Standard Selection

N-cyclohexyl-2-nitrobenzenesulfonamide (CAS: 77516-53-1) is a critical intermediate and potential impurity, particularly associated with the Fukuyama amine synthesis (as the Ns-protected cyclohexylamine) and the manufacturing of specific sulfonylurea derivatives.[1] Its accurate quantification is paramount due to the nitroaromatic moiety , which flags it as a potential mutagenic impurity (PMI) under ICH M7 guidelines, and the presence of the cyclohexyl group, a precursor to potential nitrosamine formation.

This guide objectively compares the three primary tiers of reference materials available to researchers: Certified Reference Materials (CRMs) , Analytical Standards , and Reagent Grade Materials . We analyze their impact on analytical performance, specifically focusing on potency assignment, linearity, and risk mitigation in GMP environments.

Comparative Performance Matrix

The following table summarizes the "performance" of different standard grades. In analytical chemistry, performance is defined by the uncertainty budget contributed by the standard to the final result.

FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: Reagent Grade (In-House)
Primary Use GMP Release, Method Validation, CalibrationR&D, Routine QC (non-critical), ScreeningSynthesis starting material, Qualitative ID
Assigned Purity 99.8% ± 0.3% (Mass Balance)>98% (Area % only)~95% (Nominal)
Traceability SI Units (via NIST/BIPM traceable primary stds)Manufacturer's Internal StandardNone / Lot-specific
Water/Residuals Quantified (KF + GC-HS) & CorrectedOften Omitted or "Loss on Drying"Unknown
Homogeneity Verified within bottle/batchAssumedHigh variability risk
Risk Profile Low : Defensible in auditsMedium : Requires in-house verificationHigh : Can bias quantitation by >5%
Data Analysis: The "Potency Trap"

A common error in this compound analysis is using Reagent Grade material (Option C) without potency correction.[1]

  • Scenario : A researcher uses a 95% pure reagent as a 100% standard.

  • Result : The analyte concentration in the sample is underestimated by 5% . In trace impurity analysis (e.g., <0.10% limits), this bias can lead to false negatives (passing a failing batch).[1]

Technical Deep Dive: Characterization & Protocols

Synthesis & Impurity Pathway (The Context)

Understanding the origin of the standard is crucial for identifying its own impurities. The compound is typically synthesized via the nucleophilic attack of cyclohexylamine on 2-nitrobenzenesulfonyl chloride (NsCl).

SynthesisPathway NsCl 2-Nitrobenzenesulfonyl Chloride (NsCl) Product N-cyclohexyl-2-nitro benzenesulfonamide (Target) NsCl->Product + CHA (Base, 0°C) Impurity2 Impurity B: 2-Nitrobenzenesulfonic acid (Hydrolysis) NsCl->Impurity2 + H2O CHA Cyclohexylamine CHA->Product Impurity1 Impurity A: Bis(2-nitrobenzenesulfonyl) cyclohexylamine Product->Impurity1 + Excess NsCl

Figure 1: Synthesis pathway showing the target analyte and potential impurities (Bis-sulfonamide and Sulfonic acid) that must be absent in a high-quality reference standard.

Protocol: Purity Assessment via HPLC-DAD

To qualify a standard (Option B or C) as a "Working Standard," you must establish its chromatographic purity.[1]

Methodology:

  • Column : C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.[1][2][3]

  • Gradient : 5% B to 95% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.[1][2]

  • Detection : UV at 254 nm (Nitro group absorption) and 210 nm (General).

  • Temperature : 30°C.[1][2]

Acceptance Criteria for Reference Standard:

  • Main Peak Purity : >99.0% (Area normalization).

  • Impurity Identification : No single impurity >0.5% (specifically check for 2-nitrobenzenesulfonic acid at low retention times).

  • Peak Symmetry : 0.8 – 1.2 (Tailing indicates secondary interactions common with sulfonamides).

Protocol: Potency Assignment via qNMR (The Gold Standard)

For Option C (Reagent Grade) or Option B (Analytical Standard) lacking a mass balance certificate, Quantitative NMR (qNMR) is the only self-validating method to assign absolute potency.

Principle : Compare the integration of the analyte's protons against a NIST-traceable Internal Standard (IS) like Maleic Acid or TCNB.[1]

Workflow:

  • Solvent Selection : DMSO-d6 (ensures solubility of the nitro-sulfonamide).[1]

  • Internal Standard : 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) - High purity, non-hygroscopic, distinct signals.[1]

  • Preparation : Weigh ~10 mg of Sample and ~10 mg of IS into the same vial (precision: ±0.01 mg). Dissolve in 0.7 mL DMSO-d6.

  • Acquisition :

    • Pulse angle: 90°.[1]

    • Relaxation delay (d1): > 60 seconds (critical for accurate integration).

    • Scans: 16-64.[1]

  • Calculation :

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[4][5]

Qualification Workflow for In-House Standards

If a commercial CRM is unavailable, follow this decision tree to validate an in-house material.

QualificationWorkflow Start Raw Material (Reagent Grade) ID Identity Confirmation (1H-NMR, IR, MS) Start->ID Purity Chromatographic Purity (HPLC > 99%?) ID->Purity Purify Recrystallization (EtOH/Water) Purity->Purify No (<99%) Volatiles Volatile Content (TGA or KF + GC) Purity->Volatiles Yes Purify->Purity Retest Potency Potency Assignment (Mass Balance or qNMR) Volatiles->Potency Release Release as Secondary Standard Potency->Release

Figure 2: Decision tree for converting reagent-grade this compound into a qualified reference standard.

Conclusion & Recommendations

For GMP release testing or genotoxic impurity quantification , the use of an ISO 17034 CRM is strongly recommended to eliminate traceability gaps. If cost or availability forces the use of Analytical Standards , they must be accompanied by a Certificate of Analysis that explicitly lists Water Content and Residual Solvents to allow for a Mass Balance calculation.

Do not use Reagent Grade material for quantitative analysis without performing the qNMR protocol described in Section 3.3. The risk of overestimating drug purity or underestimating impurity levels is statistically significant.

References

  • International Council for Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017. Link

  • Fukuyama, T., Jow, C. K., & Cheung, M. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines."[1] Tetrahedron Letters, 1995, 36(36), 6373-6374.[1] Link

  • United States Pharmacopeia (USP) . General Chapter <11> USP Reference Standards. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.[1] Link

  • ISO . ISO 17034:2016 General requirements for the competence of reference material producers. Link

Sources

A Senior Application Scientist's Guide to TLC Visualization of N-cyclohexyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the precise monitoring of chemical reactions is paramount. For intermediates like N-cyclohexyl-2-nitrobenzenesulfonamide, a key building block in various synthetic pathways, Thin-Layer Chromatography (TLC) remains an indispensable tool for its rapid, cost-effective, and efficient analysis. The challenge, however, often lies not in the separation but in the visualization of the compound on the TLC plate. The choice of visualization method can significantly impact the accuracy of reaction monitoring, impurity profiling, and purification efficiency.

This guide provides an in-depth comparison of various TLC visualization methods for this compound. We move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to help researchers make informed decisions. Each method is evaluated for its sensitivity, specificity, and practicality, supported by detailed experimental procedures.

Understanding the Analyte: this compound

Before selecting a visualization technique, it is crucial to analyze the structure of the target molecule.

  • Aromatic Nitro Group: The 2-nitrobenzenesulfonamide moiety contains a conjugated system that strongly absorbs ultraviolet (UV) light.[1][2]

  • Secondary Sulfonamide: The nitrogen atom is bonded to a sulfonyl group and a cyclohexyl group. The lone pair on the nitrogen is significantly delocalized by the powerful electron-withdrawing sulfonyl group, rendering it far less nucleophilic than a typical secondary amine.

  • Cyclohexyl Group: This is a saturated aliphatic ring, which is generally unreactive to many chromogenic reagents but can be susceptible to strong oxidizing agents upon heating.

This structural analysis suggests that UV visualization should be a primary, non-destructive method, while oxidative stains are likely to be effective as a secondary, destructive method.

Method 1: UV 254nm Visualization (Non-Destructive)

The most straightforward and non-destructive method for visualizing this compound is by using a UV lamp at 254 nm. This technique relies on the principle of fluorescence quenching.

Mechanism of Action

Commercially available TLC plates are often impregnated with a fluorescent indicator (e.g., zinc sulfide or manganese-activated zinc silicate) that emits a bright green glow when irradiated with short-wave UV light (254 nm).[1][3] The nitroaromatic ring in the target molecule absorbs this UV radiation.[2] As a result, the compound prevents the UV light from reaching the fluorescent indicator on the plate. This "quenching" of the fluorescence results in the appearance of a dark purple or black spot against the bright green fluorescent background.[3][4]

Expertise & Experience Insights

This should always be the first method employed after developing a TLC plate. Its non-destructive nature allows for subsequent chemical staining on the same plate.[3] The sensitivity is generally high for aromatic compounds, making it ideal for detecting even minor byproducts or starting materials, provided they are also UV-active. However, it is crucial to remember that the absence of a spot under UV light does not guarantee the absence of a compound, as some impurities may lack a UV chromophore.[5]

Experimental Protocol
  • After developing the TLC plate, remove it from the developing chamber and mark the solvent front with a pencil.

  • Allow the solvent to fully evaporate from the plate in a fume hood. This is critical to prevent streaks and a hazy background.[5]

  • Place the dried TLC plate under a short-wave UV lamp (254 nm).

  • Observe the plate for dark spots against the green fluorescent background.[2]

  • Carefully circle the observed spots with a pencil, as they will disappear once the UV lamp is removed.[3]

Workflow: General TLC Analysis

TLC_Workflow cluster_prep Plate Preparation cluster_dev Chromatography cluster_vis Visualization cluster_analysis Analysis prep Spot Analyte on TLC Plate Baseline dev Develop Plate in Solvent Chamber prep->dev dry Dry Plate Thoroughly dev->dry uv UV 254nm Lamp (Non-Destructive) dry->uv stain Chemical Staining (Destructive) uv->stain analyze Calculate Rf Values & Analyze Results stain->analyze

Caption: General workflow for performing and analyzing a TLC plate.

Method 2: Potassium Permanganate (KMnO₄) Stain (Destructive)

The potassium permanganate stain is a robust, general-purpose oxidizing reagent highly effective for a wide range of organic compounds.[3][5]

Mechanism of Action

This visualization method is based on an oxidation-reduction reaction. The permanganate ion (MnO₄⁻), which is deep purple, acts as a strong oxidizing agent. It reacts with any oxidizable functional groups on the analyte. In this process, the manganese(VII) in MnO₄⁻ is reduced, typically to manganese(IV) oxide (MnO₂), a brown-yellow solid.[5] This results in the appearance of a yellow or brown spot on a pink or purple background.[3] The background color eventually fades to a light yellow-brown upon heating as the excess permanganate reacts with the silica gel or atmospheric components. For this compound, the saturated cyclohexyl ring is the most likely site of oxidation under the harsh, heated conditions of the stain.

Expertise & Experience Insights

This stain is an excellent "catch-all" method when UV visualization is insufficient or to confirm the presence of UV-inactive impurities.[5] It is particularly sensitive to functional groups like alcohols, aldehydes, and alkenes, which will often appear instantly as yellow spots even before heating.[3] For less reactive groups like the aliphatic C-H bonds in the cyclohexyl ring, heating is required to drive the oxidation. A critical step is to thoroughly dry the plate before dipping; residual organic solvents from the mobile phase will react with the stain and create a high background.[5]

Experimental Protocol
  • Stain Preparation: Dissolve potassium permanganate (1.5 g) and potassium carbonate (10 g) in 200 mL of water. Add 1.25 mL of 10% aqueous sodium hydroxide solution.[6] The solution should be stored in a dark bottle.

  • Procedure: a. After UV visualization, hold the completely dry TLC plate with forceps. b. Quickly dip the plate into the permanganate solution, ensuring the entire developed area is submerged. c. Remove the plate immediately and wipe the excess stain from the back with a paper towel.[3] d. Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow-to-brown spots against the purple background.[5] Avoid overheating, which can char the entire plate.

Method 3: Ceric Ammonium Molybdate (CAM) Stain (Destructive)

Often referred to as Hanessian's Stain, CAM is another powerful oxidizing stain known for its high sensitivity and broad applicability.[7][8] It is considered one of the most universal stains available.[5]

Mechanism of Action

The exact chemistry is complex, but the primary principle is the reduction of cerium(IV) and molybdenum(VI) upon reacting with organic compounds on the plate.[9] The analyte is oxidized, and in the process, the cerium and molybdate salts are reduced to lower oxidation states (e.g., Mo(IV), Mo(V)), which are intensely colored, typically appearing as dark blue or green spots on a pale blue or yellow background upon heating.[5][9] This stain is highly effective for a vast range of functional groups, including alcohols, phenols, and carbonyls.[7] It will readily oxidize the this compound.

Expertise & Experience Insights

CAM is generally more sensitive than the permanganate stain and often provides better contrast with a cleaner background.[5] It is particularly useful for detecting compounds with hydroxyl groups.[10] The stain requires significant heating with a heat gun to develop the spots, and care must be taken not to overheat, which will turn the entire plate dark blue.[7] Due to its high sensitivity, even trace impurities can appear as significant spots, which is a crucial consideration during reaction monitoring.[7]

Experimental Protocol
  • Stain Preparation: In 235 mL of water, dissolve ammonium molybdate (12 g) and ceric ammonium sulfate (0.5 g).[6] With careful stirring, slowly add 15 mL of concentrated sulfuric acid. The solution should be stored in a foil-wrapped jar as it can be light-sensitive.[6]

  • Procedure: a. Dip the dried TLC plate into the CAM solution using forceps. b. Remove, wipe the back, and place the plate on a heat-resistant surface. c. Heat the plate vigorously with a heat gun. Spots will appear in various colors, most commonly blue or green, on a light-colored background.[7]

Mechanism: Oxidation by CAM Stain

CAM_Mechanism Analyte Analyte (this compound) Heat Δ (Heat Gun) Analyte->Heat CAM CAM Reagent (Ce⁴⁺, Mo⁶⁺) Yellow Solution CAM->Heat Oxidized_Analyte Oxidized Products (Carbonyls, etc.) Heat->Oxidized_Analyte Oxidation Reduced_CAM Reduced Metals (Ce³⁺, Mo⁴⁺/Mo⁵⁺) Blue Spot ('Molybdenum Blue') Heat->Reduced_CAM Reduction

Caption: Simplified redox mechanism of the CAM stain.

Method 4: Ninhydrin Stain (A Case for Specificity)

Ninhydrin is a classic visualization reagent renowned for its high specificity for primary and secondary amines, which typically yield a characteristic purple color known as Ruhemann's purple.[11]

Mechanism of Action

Ninhydrin reacts with the nucleophilic nitrogen of a primary or secondary amine to form a Schiff base. Subsequent decarboxylation (for amino acids) and condensation with another ninhydrin molecule produce the highly conjugated purple chromophore.[11]

Expertise & Experience Insights

Including ninhydrin in this comparison serves an important didactic purpose. While this compound is technically a secondary amide, the nitrogen atom is extremely non-basic and non-nucleophilic due to the adjacent sulfonyl group. Therefore, it is not expected to react with ninhydrin under standard conditions.[11] Attempting to use this stain would be a self-validating negative control. If a purple spot does appear, it strongly indicates the presence of a primary or secondary amine impurity (e.g., unreacted cyclohexylamine starting material), making ninhydrin a valuable diagnostic tool for impurity profiling in this specific context.

Experimental Protocol
  • Stain Preparation: Dissolve ninhydrin (0.3 g) in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[10]

  • Procedure: a. Dip the dried TLC plate into the ninhydrin solution. b. Allow the solvent to evaporate. c. Gently heat the plate with a heat gun. Primary/secondary amines will appear as pink, purple, or red spots.[12] this compound should remain colorless.

Performance Comparison Guide

The table below summarizes the expected performance of each visualization method for this compound.

FeatureUV Light (254 nm)Potassium Permanganate (KMnO₄)Ceric Ammonium Molybdate (CAM)Ninhydrin
Principle Fluorescence QuenchingOxidationOxidationNucleophilic Addition
Destructive? NoYesYesYes
Expected Result Dark spot on green backgroundYellow/brown spot on purple backgroundBlue/green spot on light backgroundNo reaction (colorless)
Sensitivity HighModerate to HighVery HighHigh (for amines only)
Specificity Aromatic/Conjugated SystemsBroad (Oxidizable Groups)Very Broad (General)Primary/Secondary Amines
Key Advantage Non-destructive; quickGood general stainVery sensitive, universalDiagnostic for amine impurities
Key Limitation Only for UV-active compoundsCan have high backgroundRequires strong heating; can be too sensitiveWill not detect the target compound

Conclusion and Recommendation

For routine analysis of this compound, a two-step visualization process is recommended for comprehensive and trustworthy results:

  • Primary Visualization: Always begin with UV light at 254 nm . This is a rapid, sensitive, and non-destructive method that is perfectly suited to the nitroaromatic structure of the target compound.

  • Secondary Visualization: Following UV analysis, use the Ceric Ammonium Molybdate (CAM) stain . Its superior sensitivity and broad reactivity will visualize the target compound with high contrast and also reveal any non-UV-active impurities that may be present.

By combining a non-destructive, structure-specific method with a highly sensitive, universal destructive method, researchers can build a complete and accurate picture of their reaction progress, ensuring the integrity of their synthetic work.

References

  • Vertex AI Search, "TLC Stains"
  • Zhang, G., et al. (2022). Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. PMC. [Link]

  • Sejer, D. (2006). Let's talk about TLCs Part 1 - Vanillin Stain. Curly Arrow. [Link]

  • McMaster University. (2025). A Visual Guide to Making Vanillin Stain. ChemToggle. [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. ResearchGate. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. EPFL.ch. [Link]

  • Reiher, T. (n.d.). TLC stains. oc-praktikum.de. [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. chem.libretexts.org. [Link]

  • ChemicalDesk.Com. (2011). TLC Stains Preparation. ChemicalDesk.Com. [Link]

  • Sarpong Group, UC Berkeley. (n.d.). Appendix 3: Recipes For TLC Stains. cchem.berkeley.edu. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. chem.rochester.edu. [Link]

  • Wikipedia. (n.d.). Ninhydrin. en.wikipedia.org. [Link]

  • University of California, Irvine. (n.d.). TLC Visualization Methods. faculty.sites.uci.edu. [Link]

  • FSIS USDA. (2009). Determination and Confirmation of Sulfonamides. fsis.usda.gov. [Link]

  • Sarpong Group, UC Berkeley. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. cchem.berkeley.edu. [Link]

  • Haagsma, N., et al. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Zeitschrift für Lebensmittel-Untersuchung und -Forschung. [Link]

  • University of California, Davis. (n.d.). Thin Layer Chromatography. chemistry.ucdavis.edu. [Link]

  • Labster. (n.d.). TLC Visualization Methods. theory.labster.com. [Link]

  • Filter-Bio. (2025). How to detect compounds on TLC plates?. filter-bio.com. [Link]

  • Bunn, L., & El-Sagheer, A. (2011). UV Shadowing Technique Using a CCD Imaging System. ResearchGate. [Link]

  • Sejer, D. (2006). Let's talk about TLCs Part 2 - Hanessian's Stain. Curly Arrow. [Link]

  • Reddit. (2023). Help with TLC stain. reddit.com. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing N-cyclohexyl-2-nitrobenzenesulfonamide from Reaction Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and synthetic chemistry, the purity of a target molecule is not merely a quality metric; it is the foundation of reliable downstream data and therapeutic efficacy. The synthesis of N-cyclohexyl-2-nitrobenzenesulfonamide, a valuable building block, presents a common yet critical challenge: differentiating the desired product from a constellation of structurally similar byproducts. This guide provides an in-depth, experience-driven comparison of analytical methodologies, designed to equip you with the strategic insight needed to ensure the unequivocal identification and purity assessment of your target compound.

The Synthetic Challenge: Understanding the Impurity Profile

The synthesis of this compound is typically achieved by the reaction of cyclohexylamine with 2-nitrobenzenesulfonyl chloride.[1][2] While seemingly straightforward, this reaction can yield a mixture of components that complicate purification and analysis. A successful analytical strategy begins with understanding what you are looking for.

Common Reaction Byproducts:

  • Unreacted Starting Materials: Residual cyclohexylamine and 2-nitrobenzenesulfonyl chloride.

  • Isomeric Byproducts: N-cyclohexyl-3-nitrobenzenesulfonamide and N-cyclohexyl-4-nitrobenzenesulfonamide, often arising from impurities in the 2-nitrobenzenesulfonyl chloride starting material.[3]

  • Hydrolysis Products: 2-nitrobenzenesulfonic acid, formed if the sulfonyl chloride reacts with trace water.

  • Over-alkylation Products: While less common with controlled stoichiometry, secondary reactions can occur.

The primary analytical hurdle lies in distinguishing the desired ortho (2-nitro) isomer from its meta (3-nitro) and para (4-nitro) counterparts. Their identical mass and similar elemental composition render many techniques ineffective, demanding methods that can probe subtle differences in their physical and chemical properties.

The First Pass: Rapid Qualitative Assessment with Thin-Layer Chromatography (TLC)

Expertise & Experience: TLC is the quintessential first step in reaction monitoring and purity assessment.[4][5] Its value lies in its speed, low cost, and ability to provide an immediate qualitative snapshot of the reaction's progress and complexity. The separation is based on the principle of differential partitioning between the mobile phase and the stationary phase, driven primarily by polarity.[4]

The desired product, this compound, and its byproducts have distinct polarities. The nitro group's position influences the molecule's overall dipole moment and its interaction with the silica gel stationary phase.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a baseline approximately 1 cm from the bottom.[4]

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the mixture on the baseline. Also, spot standards of your starting materials and, if available, the pure product.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase. A common and effective eluent for sulfonamides is a mixture of Chloroform:n-Butanol (9:1, v/v) .[6] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). Many sulfonamides can also be visualized by spraying with a fluorescamine solution, which reacts with the primary or secondary amine functionality to produce highly fluorescent derivatives.[6][7]

  • Interpretation: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The product, starting materials, and byproducts will have distinct Rf values.

Trustworthiness: A Self-Validating System

By co-spotting the crude mixture alongside the starting materials, the TLC plate becomes a self-validating system. The disappearance of starting material spots and the appearance of a new product spot provide clear evidence of reaction progression.

Compound Expected Relative Polarity Expected Rf Value (Approx.) Rationale
CyclohexylamineHighLowThe primary amine group interacts strongly with the silica gel.
2-Nitrobenzenesulfonyl ChlorideModerateModerate-HighLess polar than the amine, more polar than the final product.
This compound Low High The sulfonamide is significantly less polar than the starting amine.
Isomeric Byproducts (3-nitro, 4-nitro)LowHigh (Similar to product)Polarity is similar to the desired product, often requiring more advanced techniques for full resolution.
2-Nitrobenzenesulfonic AcidVery HighVery Low (streaking)The sulfonic acid group is highly polar and will adhere strongly to the baseline.

The Quantitative Approach: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: When qualitative assessment is insufficient, HPLC provides the robust, quantitative data required for purity determination and isomer separation.[8] Reversed-phase HPLC (RP-HPLC) is the workhorse method, separating compounds based on their hydrophobicity.[9][10]

The key to separating the nitrobenzenesulfonamide isomers is to exploit the subtle differences in their polarity and how they partition between a non-polar stationary phase (like C18) and a polar mobile phase.[11] Columns with nitrophenyl or pyrenylethyl groups can offer alternative selectivity through π-π interactions, which can be particularly effective for separating aromatic isomers.[12]

Experimental Protocol: RP-HPLC Method
  • Column: C18 bonded silica (e.g., 5 µm particle size, 150 mm x 4.6 mm).[11]

  • Mobile Phase: A mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[13] A typical starting point is a gradient from 40% to 80% Acetonitrile in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, where the nitroaromatic ring absorbs strongly.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile. Ensure the sample is fully dissolved and filtered before injection.

Data Presentation: Comparative Retention Times
Compound Expected Elution Order Representative Retention Time (t_R) Causality
2-Nitrobenzenesulfonic Acid1 (Earliest)Very ShortHighly polar; minimal retention on a C18 column.
Cyclohexylamine2ShortPolar, but retention will depend on mobile phase pH.
This compound 3 Intermediate The ortho position of the nitro group can lead to intramolecular interactions, slightly altering its polarity compared to other isomers.
N-cyclohexyl-3-nitrobenzenesulfonamide4IntermediateElution time will be very close to the 2-nitro and 4-nitro isomers.
N-cyclohexyl-4-nitrobenzenesulfonamide5IntermediateOften the most retained of the three isomers due to its symmetry and exposed polar groups.[3]
2-Nitrobenzenesulfonyl Chloride6 (Latest)LongGenerally less polar than the final sulfonamide products.

Note: The exact elution order of isomers can vary based on specific mobile phase and stationary phase chemistry. Empirical testing with standards is crucial.

The Volatile Fraction: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful hyphenated technique ideal for identifying volatile and semi-volatile components within your mixture, such as unreacted starting materials or low molecular weight byproducts.[14][15] The gas chromatograph separates components based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer fragments the molecules and separates the fragments based on their mass-to-charge ratio, providing a molecular fingerprint.[16]

Experimental Protocol: GC-MS Analysis
  • Column: A standard non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS).

  • Carrier Gas: Helium at a constant flow of ~1-2 mL/min.

  • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components. A typical program might be: hold at 110 °C for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5-10 min.[17]

  • Injection: 1 µL injection in split mode to avoid overloading the column.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan from a mass range of 40 to 450 Da.[17]

Trustworthiness: Confirmation by Fragmentation

The mass spectrum provides structural confirmation. While the isomeric sulfonamides will have the same molecular ion peak, their fragmentation patterns may show subtle, reproducible differences. More importantly, GC-MS provides definitive identification of non-isomeric impurities like residual starting materials.

The Definitive Answer: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: For the unequivocal structural confirmation and differentiation of isomers, NMR spectroscopy is the gold standard.[18] It probes the chemical environment of each nucleus (¹H, ¹³C), providing direct insight into the molecule's connectivity and stereochemistry. The key to distinguishing the N-cyclohexyl-nitrobenzenesulfonamide isomers lies in the aromatic region of the ¹H NMR spectrum. The substitution pattern of the nitro group dictates the number of signals and their splitting patterns (multiplicity).

Visualization: Differentiating Isomers by ¹H NMR Splitting Patterns

The diagram below illustrates the distinct patterns expected for the aromatic protons of each isomer.

G cluster_0 2-Nitro Isomer (ortho) cluster_1 3-Nitro Isomer (meta) cluster_2 4-Nitro Isomer (para) ortho_protons 4 adjacent protons (ABCD spin system) ortho_pattern Four complex multiplets ortho_protons->ortho_pattern gives meta_protons 4 adjacent protons (ABCD spin system) meta_pattern Four distinct signals, often a singlet-like peak and three multiplets meta_protons->meta_pattern gives para_protons Symmetrical A2B2 (or AA'BB') spin system para_pattern Two distinct doublets para_protons->para_pattern gives

Caption: Expected ¹H NMR aromatic region patterns for nitro-substituted isomers.

Data Presentation: Comparative ¹H NMR Chemical Shifts
Isomer Aromatic Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
2-Nitro (ortho) H-3, H-4, H-5, H-6~7.6 - 8.2Four complex multiplets (m)
3-Nitro (meta) H-2, H-4, H-5, H-6~7.7 - 8.7One sharp signal (t or s-like), three multiplets (m, d, dd)
4-Nitro (para) H-2, H-6 and H-3, H-5~8.0 and ~8.4Two distinct doublets (d)

Note: Chemical shifts are approximate and can vary based on the solvent used (e.g., CDCl₃, DMSO-d₆). The key diagnostic feature is the multiplicity and symmetry of the pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.

  • Advanced Analysis: If ambiguity remains, acquire a ¹³C NMR spectrum. The symmetrical 4-nitro isomer will show only four aromatic carbon signals, while the 2-nitro and 3-nitro isomers will each show six.[18] Two-dimensional experiments like COSY (¹H-¹H correlation) can further confirm proton-proton coupling relationships.

A Holistic Analytical Workflow

A robust and efficient strategy for characterizing your this compound product involves a logical progression through these techniques. This workflow ensures that you use the right tool for the right question, saving time and generating reliable data.

Caption: A strategic workflow for the analysis and purification of this compound.

By integrating these methods, researchers can move confidently from a crude reaction mixture to a fully characterized, high-purity product, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Benchchem. (n.d.). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis.
  • Jasinski, J. P., Golen, J. A., & Butcher, R. J. (2012). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 2(4), 1335-1345.
  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological profile for 1,3-dinitrobenzene and 1,3,5-trinitrobenzene.
  • Smolecule. (2024). Buy N-cyclohexyl-2-nitrobenzamide | 1780-21-8.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • Zia-ur-Rehman, M., et al. (2010). N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143.
  • ResearchGate. (n.d.). TLC of Sulfonamides.
  • Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
  • SIELC Technologies. (2018). Separation of Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- on Newcrom R1 HPLC column.
  • Haagsma, N., & van de Water, C. (1985). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Journal of Chromatography B: Biomedical Sciences and Applications, 333(1), 256-261.
  • Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds.
  • FSIS USDA. (2009). Determination and Confirmation of Sulfonamides.
  • Kolehmainen, E., et al. (1991). N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides. Journal of the Chemical Society, Perkin Transactions 2, (10), 1469-1474.
  • Ministry of Health, Sri Lanka. (2014). Detection of sulfonamides in chicken muscle by thin layer chromatography.
  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers.
  • Taylor & Francis. (2020). Analytical techniques – Knowledge and References.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Shodex HPLC Columns. (n.d.). Chapter 3: Separation Modes and their Mechanisms (1).
  • Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. In Chromatography At a Glance (Vol. 1, pp. 1-22). Open Access eBooks.
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde.

Sources

Definitive Guide to the Spectroscopic Characterization of N-Cyclohexyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: N-Cyclohexyl-2-nitrobenzenesulfonamide (N-C-2-NBSA) Primary Application: Synthetic Intermediate (Fukuyama Amine Synthesis), Bioactive Scaffold CAS Registry: 5455-59-4 (for the parent 2-nitrobenzenesulfonamide moiety reference)

This guide provides a rigorous technical comparison and characterization protocol for this compound. While often viewed merely as a "Nosyl" protected amine intermediate, the spectroscopic distinction of this compound from its para-isomer (N-cyclohexyl-4-nitrobenzenesulfonamide) is critical for quality control in drug development. The 2-nitro derivative possesses unique electronic and steric properties—specifically the ortho-effect—that drastically alter its NMR footprint and reactivity profile compared to the 4-nitro alternative.

Part 1: Structural Context & Synthesis

Before characterization, the origin of the sample must be defined to understand potential impurities.

Synthesis Protocol (Standard Benchmarking)

To generate the analyte, the standard Schotten-Baumann conditions are employed. This method is preferred for its reliability in producing high-purity sulfonamides.

  • Reagents: Cyclohexylamine (1.1 eq), 2-Nitrobenzenesulfonyl chloride (1.0 eq), Triethylamine (1.5 eq), DCM (Solvent).

  • Workflow:

    • Dissolve cyclohexylamine and Et3N in dry DCM at 0°C.

    • Dropwise addition of 2-nitrobenzenesulfonyl chloride.

    • Warm to RT and stir for 4 hours.

    • Acidic workup (1M HCl) removes unreacted amine; basic wash (

      
      ) removes sulfonyl chloride hydrolysis products.
      

Part 2: Comparative Spectroscopic Analysis

Objective: Distinguish this compound (Target) from its positional isomer N-cyclohexyl-4-nitrobenzenesulfonamide (Alternative).

Nuclear Magnetic Resonance (NMR)

The most definitive tool for distinguishing these isomers is


-NMR. The position of the nitro group induces specific deshielding patterns.
Comparative Data Table (

-NMR in

, 400 MHz)
FeatureTarget: 2-Nitro Isomer (Ortho)Alternative: 4-Nitro Isomer (Para)Scientific Rationale
Aromatic Symmetry Asymmetric (ABCD) Symmetric (AA'BB') The 2-nitro group breaks symmetry, creating 4 distinct aromatic signals. The 4-nitro group preserves a plane of symmetry.
H-3 (Ortho to NO2)

8.0 - 8.15 ppm (m/d)

8.35 - 8.40 ppm (d)
In the 4-nitro isomer, the protons ortho to the nitro group are strongly deshielded but appear as a symmetric doublet.
H-6 (Ortho to SO2)

7.8 - 7.95 ppm (m/d)

8.0 - 8.10 ppm (d)
The 2-nitro isomer shows complex coupling (dd or m) due to lack of symmetry.
Sulfonamide NH

5.5 - 6.0 ppm (d, broad)

4.8 - 5.2 ppm (d, broad)
Diagnostic: The ortho-nitro group in the 2-isomer can form weak intramolecular H-bonds or exert steric pressure, often shifting the NH downfield compared to the para-isomer.
Cyclohexyl (N-CH)

3.1 - 3.3 ppm (m)

3.1 - 3.3 ppm (m)
Minimal difference. The alkyl chain is too far from the aromatic ring to feel the positional isomerism effect strongly.
Expert Insight: The "Ortho-Effect"

In the 2-nitro derivative , the nitro group is sterically crowding the sulfonamide moiety. This often forces the sulfonamide N-H bond out of planarity with the benzene ring or facilitates an intramolecular hydrogen bond between the N-H and the nitro oxygen.

  • Observation: You may observe the N-H peak as a sharper doublet in the 2-nitro isomer (due to H-bonding locking conformation) compared to a broader singlet in the 4-nitro isomer.

Infrared Spectroscopy (FT-IR)

While less specific for isomer differentiation than NMR, IR confirms functional group integrity.

Functional GroupWavenumber (

)
Assignment
Sulfonamide (

)
1330 - 1350 Asymmetric Stretch (Diagnostic)
Sulfonamide (

)
1150 - 1170 Symmetric Stretch
Nitro (

)
1530 - 1540 Asymmetric Stretch
Nitro (

)
1350 - 1360 Symmetric Stretch (Often overlaps with

)
Amine (

)
3250 - 3300 Stretching (Sharp band)
Aliphatic (

)
2850 - 2930 Cyclohexyl ring vibrations

Part 3: Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), follow these self-validating protocols.

Protocol A: High-Resolution -NMR Acquisition
  • Sample Prep: Dissolve 10 mg of dry solid in 0.6 mL

    
    . Ensure the solution is clear; filtration through cotton is recommended to remove inorganic salts from the workup.
    
  • Instrument Parameters:

    • Pulse Angle: 30° or 45° (to prevent saturation).

    • Relaxation Delay (D1):

      
       2.0 seconds (crucial for accurate integration of aromatic protons).
      
    • Scans: 16 (minimum).

  • Validation Check: The integration of the cyclohexyl region (10 protons total: 5x

    
    ) must be calibrated to 10.0. If correct, the aromatic region should integrate to exactly 4.0. Any deviation suggests solvent occlusion or impurities.
    
Protocol B: FT-IR (ATR Method)
  • Preparation: No KBr pellet required. Use a diamond ATR accessory.

  • Procedure:

    • Clean crystal with isopropanol; collect background.

    • Place solid sample (~2 mg) on the crystal.

    • Apply high pressure (clamp) to ensure contact.

    • Scan range: 4000–600

      
      , 32 scans, 4 
      
      
      
      resolution.
  • Validation Check: Look for the

    
     doublet at 2350 
    
    
    
    . If significantly large, re-run background. Ensure the
    
    
    peaks (1340/1160) are the strongest bands in the fingerprint region.

Part 4: Visualization of Characterization Logic

The following flowchart illustrates the decision-making process for confirming the structure of this compound, specifically filtering out the para-isomer.

CharacterizationWorkflow Start Crude Product (Post-Synthesis) IR_Step FT-IR Analysis Check Functional Groups Start->IR_Step IR_Decision Bands at 1540/1350 (NO2) and 1340/1160 (SO2)? IR_Step->IR_Decision IR_Decision->Start No (Reprocess) NMR_Step 1H-NMR (CDCl3) Structural Assignment IR_Decision->NMR_Step Yes Aromatic_Decision Aromatic Region Pattern? NMR_Step->Aromatic_Decision Result_Ortho Pattern: ABCD (4 distinct signals) CONFIRMED: 2-Nitro Isomer Aromatic_Decision->Result_Ortho Asymmetric Result_Para Pattern: AA'BB' (2 symmetric doublets) REJECT: 4-Nitro Isomer Aromatic_Decision->Result_Para Symmetric MS_Step Mass Spectrometry (Validation) Result_Ortho->MS_Step Final Release for Assay/Synthesis MS_Step->Final

Caption: Logical workflow for distinguishing the target 2-nitro isomer from the 4-nitro alternative using spectroscopic gates.

References

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a versatile synthetic method for amines. Chemical Communications. (Review of the utility of 2-nitrobenzenesulfonamides).

  • BenchChem. (2025).[1][2][3] Comparative Guide to the Structural Confirmation of 2-nitro-N-propylbenzenesulfonamide. (Reference for general 2-nitrobenzenesulfonamide spectral shifts).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 138510, 2-Nitrobenzenesulfonamide. (Physicochemical property baseline).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[4][5] (Standard reference for Sulfonamide IR/NMR shift assignments).

Sources

Safety Operating Guide

Operational Disposal Guide: N-cyclohexyl-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

N-cyclohexyl-2-nitrobenzenesulfonamide is a functionalized sulfonamide intermediate often utilized in amine protection or Gabriel-type synthesis.[1][2] Due to the presence of both a nitro group (


) and a sulfonamide moiety (

), this compound presents specific thermal and environmental risks that dictate its disposal pathway.[3][1]

Core Safety Directives:

  • DO NOT dispose of down the drain. This compound is classified as toxic to aquatic life with long-lasting effects (GHS H410).[1][2][4]

  • DO NOT mix with bleach (sodium hypochlorite). Sulfonamides can react with hypochlorite to form

    
    -chlorosulfonamides, which are unstable oxidizers.[3][1]
    
  • DO NOT autoclave. Thermal decomposition releases toxic Nitrogen Oxides (

    
    ) and Sulfur Oxides (
    
    
    
    ).[1]
  • MANDATORY: The only acceptable disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1][2]

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in safe waste segregation.

PropertyData / CharacteristicOperational Implication
Chemical Class Nitro-substituted SulfonamidePotential sensitizer; thermal decomposition risks.[1][2][5]
Physical State Solid (Powder/Crystalline)Dust generation is a primary inhalation risk during transfer.
Combustibility Combustible SolidAvoid open flames; risk of dust explosion if aerosolized.
Reactivity Incompatible with Strong Oxidizers, Strong BasesSegregate from nitric acid, perchlorates, and caustic soda.[3]
Toxicity Irritant (Skin/Eye), Aquatic ToxinRequires "Toxic" and "Irritant" labeling.[3]
Combustion Byproducts

Incineration requires scrubbers (commercial facility only).[3]

Pre-Disposal Handling & Segregation Logic[1][2]

Effective waste management relies on upstream segregation. Mixing this compound with incompatible streams creates "unknown" hazards that complicate downstream incineration.

The "No-Bleach" Rule

In biological labs, it is common habit to bleach liquid waste.[3][1] You must break this habit for sulfonamides.

  • Mechanism:

    
    [3][1][2]
    
  • Risk: The resulting

    
    -chloro compound is chemically active and potentially unstable.[1][2]
    
  • Action: Collect aqueous waste containing this compound separately from bleached biological waste.

Segregation Protocol
  • Solid Waste: Collect pure solid or contaminated disposables (gloves, weigh boats) in a dedicated solid waste bin.

  • Liquid Waste (Mother Liquors):

    • If dissolved in organic solvent (DCM, Ethyl Acetate): Segregate into Halogenated or Non-Halogenated solvent waste based on the solvent.[3]

    • If in aqueous solution: Adjust pH to neutral (pH 6-8) if necessary, but do not mix with oxidizers.[3][1]

Step-by-Step Disposal Procedures

Workflow A: Solid Chemical Disposal

Use this for expired shelf stock or spill cleanup material.[1][2]

  • PPE Donning: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[3] If handling >10g of powder outside a fume hood, use an N95 particulate respirator.[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Transfer:

    • Work inside a chemical fume hood to capture dust.

    • Transfer the solid using a plastic spatula.

    • Critical: Wipe the threads of the container neck with a dry Kimwipe before closing to ensure a tight seal and prevent friction on potentially reactive dust.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).[1][2][6]

    • Hazards: Check "Toxic" and "Irritant."[5]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Workflow B: Liquid Waste (Reaction Mixtures)

Use this for reaction byproducts or mother liquors.[1][2]

  • Characterize the Solvent: Identify the primary solvent (e.g., Dichloromethane, Methanol).[3]

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (Nitric acid, Peroxides).

  • Transfer: Pour into the appropriate solvent waste stream (Halogenated vs. Non-Halogenated).

  • Log Entry: Immediately record the addition on the waste container's log sheet. Estimate the concentration of the sulfonamide (e.g., "< 5% w/v").

Waste Stream Management & Regulatory Compliance

In the United States, while this specific isomer may not carry a specific RCRA "P" or "U" code, it must be managed as hazardous waste due to its toxicity characteristics and environmental persistence.[3]

Regulatory Classification (RCRA/EPA Context)
  • Waste Code: Generally falls under D001 (Ignitable, if in flammable solvent) or Non-Specific Organic Waste .[3]

  • Best Practice: Manage as Hazardous Chemical Waste regardless of strict exemption status to ensure environmental compliance.

Disposal Decision Tree (Visualization)

The following diagram outlines the logical flow for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath SolidContainer Container: Wide-mouth HDPE or Glass SolidPath->SolidContainer SolventCheck Identify Solvent LiquidPath->SolventCheck Labeling Labeling: Full Chemical Name 'Toxic', 'Irritant' SolidContainer->Labeling OrgSolvent Organic Solvent (DCM, EtOAc, etc.) SolventCheck->OrgSolvent AqSolvent Aqueous Solution SolventCheck->AqSolvent SolventStream Stream: Organic Solvent Waste OrgSolvent->SolventStream BleachCheck CRITICAL STOP: Does waste contain Bleach? AqSolvent->BleachCheck BleachYes Do NOT Mix. Segregate immediately. BleachCheck->BleachYes YES BleachNo Safe to Proceed BleachCheck->BleachNo NO AqStream Stream: Aqueous Toxic Waste BleachNo->AqStream SolventStream->Labeling AqStream->Labeling FinalDest Final Disposal: High-Temp Incineration Labeling->FinalDest

Figure 1: Decision logic for segregating and packaging sulfonamide waste streams.

Emergency Contingencies

Spill Response (Solid Powder)
  • Evacuate: If a large amount (>100g) is spilled and dust is visible, evacuate the immediate area to allow dust to settle.

  • PPE: Wear N95 respirator, goggles, and gloves.[3]

  • Containment: Cover the spill with damp paper towels to prevent dust aerosolization.

  • Cleanup: Scoop material into a waste container. Wipe the area with soap and water.[5][7][8] Do not use a vacuum cleaner unless it is an explosion-proof HEPA vacuum dedicated to chemical cleanup.[1][2]

Accidental Exposure[1][2][3]
  • Skin: Wash with soap and water for 15 minutes.[7] Do not use alcohol (increases absorption).

  • Eyes: Flush with water for 15 minutes.[7][8] Seek medical attention.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Nitrobenzenesulfonamide. Retrieved from

  • US Environmental Protection Agency (EPA). (2025). RCRA Hazardous Waste Codes and Lists. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: Nitrobenzenesulfonamide derivatives. Retrieved from [3][1][2]

  • University of Pennsylvania - EHRS. (2003). Laboratory Chemical Waste Management Guidelines. Retrieved from [3][1][2]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-nitrobenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.